Product packaging for Zabicipril(Cat. No.:CAS No. 83059-56-7)

Zabicipril

Katalognummer: B1217366
CAS-Nummer: 83059-56-7
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: OMGPCTGQLHHVDU-SSXGPBTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Zabicipril is a non-thiol angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, this compound is rapidly converted in vivo by de-esterification into its active form zabiciprilat. Zabiciprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Zabiciprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
structure given in first source
See also: Zabiciprilat (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N2O5 B1217366 Zabicipril CAS No. 83059-56-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

83059-56-7

Molekularformel

C23H32N2O5

Molekulargewicht

416.5 g/mol

IUPAC-Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)19(14-9-16-7-5-4-6-8-16)24-15(2)21(26)25-18-12-10-17(11-13-18)20(25)22(27)28/h4-8,15,17-20,24H,3,9-14H2,1-2H3,(H,27,28)/t15-,17?,18?,19-,20-/m0/s1

InChI-Schlüssel

OMGPCTGQLHHVDU-SSXGPBTGSA-N

Isomerische SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](C3CCC2CC3)C(=O)O

Kanonische SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCC(C2C(=O)O)CC3

Synonyme

2-(N-(1-carboxy-3-phenylpropyl)alanyl)-2-azabicyclo(2.2.2)octane-3-carboxylic acid 1-ethyl ester
S 9650
S-9650
S9650
zabicipril

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Zabicipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabicipril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1] It functions as a prodrug, undergoing in vivo biotransformation to its active diacid metabolite, Zabiciprilat.[1][2] Zabiciprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), thereby playing a crucial role in the management of hypertension.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for this compound and Zabiciprilat.

Chemical Structure and Identification

This compound is chemically designated as (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Its active metabolite, Zabiciprilat, is (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid.[4]

Table 1: Chemical Identifiers for this compound and Zabiciprilat

IdentifierThis compoundZabiciprilat
IUPAC Name (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Molecular Formula C₂₃H₃₂N₂O₅C₂₁H₂₈N₂O₅[4]
CAS Number 83059-56-790103-92-7[4]

Physicochemical Properties

The physicochemical properties of this compound and Zabiciprilat are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Physicochemical Properties of this compound and Zabiciprilat

PropertyThis compound (Computed)Zabiciprilat (Computed)
Molecular Weight 416.51 g/mol 388.45 g/mol [4]
XLogP3 1.80.7[4]
Hydrogen Bond Donor Count 23[4]
Hydrogen Bond Acceptor Count 55[4]
Rotatable Bond Count 86[4]

Pharmacological Properties

This compound's pharmacological activity is attributable to its active metabolite, Zabiciprilat, which is a potent and competitive inhibitor of angiotensin-converting enzyme.

Table 3: Pharmacological Properties of Zabiciprilat

ParameterValueReference
Mechanism of Action Competitive inhibitor of Angiotensin-Converting Enzyme (ACE)[3]
CE₅₀ (in plasma) 2.2 ± 1.0 ng/mL[5]
Therapeutic Use Antihypertensive[3]

Note: A specific Ki value for Zabiciprilat's inhibition of ACE was not found in the reviewed literature. The CE₅₀, the concentration required to elicit 50% of the maximal effect on plasma ACE activity, serves as a strong indicator of its inhibitory potency.

A clinical study in normotensive males demonstrated that a single 2.5 mg oral dose of this compound resulted in over 90% inhibition of plasma ACE activity at 4 hours and 60% inhibition at 24 hours.[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Zabiciprilat exerts its antihypertensive effect by disrupting the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in regulating blood pressure and fluid balance. The diagram below illustrates the RAAS cascade and the point of inhibition by Zabiciprilat.

RAAS_Pathway cluster_inhibition Inhibition by Zabiciprilat Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AdrenalCortex->Aldosterone Kidney Kidney Aldosterone->Kidney Na⁺ and H₂O reabsorption BloodPressure Increased Blood Pressure Kidney->BloodPressure Vasoconstriction->BloodPressure ACE->AngiotensinII Zabiciprilat Zabiciprilat Zabiciprilat->ACE Inhibits Synthesis_Workflow start Start Materials intermediate1 Synthesis of (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid start->intermediate1 intermediate2 Synthesis of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid start->intermediate2 coupling Peptide Coupling Reaction (e.g., using DCC/HOBt or similar coupling agents) intermediate1->coupling intermediate2->coupling purification Purification (e.g., Column Chromatography) coupling->purification characterization Characterization (e.g., NMR, Mass Spectrometry, HPLC) purification->characterization final_product This compound characterization->final_product ACE_Inhibition_Workflow start Prepare Reagents reagents Zabiciprilat dilutions ACE solution FAPGG substrate solution Assay buffer start->reagents incubation Incubate Zabiciprilat with ACE reagents->incubation reaction_initiation Add FAPGG to initiate reaction incubation->reaction_initiation measurement Measure absorbance decrease at 340 nm over time reaction_initiation->measurement data_analysis Calculate % inhibition and determine IC₅₀ measurement->data_analysis result IC₅₀ value of Zabiciprilat data_analysis->result

References

The Bioactivation of Zabicipril: A Technical Guide to Prodrug Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabicipril is an angiotensin-converting enzyme (ACE) inhibitor belonging to the class of prodrugs. Its therapeutic efficacy is dependent on its bioactivation to the pharmacologically active metabolite, zabiciprilat. This conversion is a critical step in the drug's mechanism of action, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the activation of this compound to zabiciprilat, summarizing available data and presenting detailed experimental protocols relevant to the study of this biotransformation.

The Metabolic Pathway: From this compound to Zabiciprilat

The activation of this compound is a hydrolytic process where the ester linkage in the this compound molecule is cleaved to yield the active di-acid metabolite, zabiciprilat. This de-esterification is a common strategy for improving the oral bioavailability of ACE inhibitors.[1][2]

The primary enzyme responsible for this bioactivation is Carboxylesterase 1 (CES1) , a serine hydrolase predominantly expressed in the liver. While direct enzymatic studies on this compound are not extensively published, the role of CES1 in the activation of numerous other ACE inhibitor prodrugs, such as enalapril and ramipril, is well-established, making it the highly probable catalyst for this compound hydrolysis.

Zabicipril_Activation cluster_absorption Gastrointestinal Tract & Systemic Circulation cluster_liver Hepatocyte This compound (Oral) This compound (Oral) This compound This compound This compound (Oral)->this compound Absorption CES1 CES1 This compound->CES1 Hydrolysis (De-esterification) Zabiciprilat Zabiciprilat Systemic Circulation Systemic Circulation Zabiciprilat->Systemic Circulation Enters Circulation CES1->Zabiciprilat Angiotensin-Converting Enzyme (ACE) Angiotensin-Converting Enzyme (ACE) Systemic Circulation->Angiotensin-Converting Enzyme (ACE) Inhibition

Figure 1: Proposed metabolic activation pathway of this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound and Zabiciprilat
ParameterThis compound (Prodrug)Zabiciprilat (Active Metabolite)Reference
Assay Quantification Limit 1.2 ng/mL (EIA) / 1 ng/mL (RIA)0.8 ng/mL (EIA) / 0.2 ng/mL (RIA)[1][3]
Peak Plasma Concentration (Cmax) after 2.5 mg oral dose Not specified~20 ng/mL[4]
Time to Peak Concentration (Tmax) Not specifiedNot specified
Half-life (t1/2) Not specifiedNot specified

EIA: Enzyme Immunoassay, RIA: Radioimmunoassay

Table 2: Pharmacodynamic Parameters of Zabiciprilat
ParameterValueConditionReference
CE50 for Plasma ACE Inhibition 2.2 ± 1.0 ng/mLSingle oral doses (0.5 and 2.5 mg) in normotensive volunteers[4]
Emax for Plasma ACE Inhibition -99 ± 1%Single oral doses (0.5 and 2.5 mg) in normotensive volunteers[4]
CE95 for Hemodynamic Effects 7 to 17 ng/mLSingle oral doses (0.5 and 2.5 mg) in normotensive volunteers[4]

These data indicate that after oral administration, this compound is efficiently converted to zabiciprilat, reaching plasma concentrations sufficient for near-maximal inhibition of ACE.[4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to study the bioactivation of this compound, based on established protocols for other ACE inhibitor prodrugs.

In Vitro Hydrolysis of this compound using Human Liver Microsomes

This protocol is designed to determine the rate of this compound conversion to zabiciprilat in a system containing a complex mixture of liver enzymes, with a focus on carboxylesterase activity.

Materials:

  • This compound

  • Zabiciprilat (as a reference standard)

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Internal standard (e.g., another ACE inhibitor not present in the sample)

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration, e.g., 0.5 mg/mL) and potassium phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (at various concentrations, e.g., 1-100 µM) to the pre-warmed microsome mixture to initiate the reaction. The final volume should be kept consistent (e.g., 200 µL).

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of zabiciprilat using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of zabiciprilat formed over time to determine the initial velocity of the reaction. Kinetic parameters (Km and Vmax) can be determined by performing the assay with a range of this compound concentrations and fitting the data to the Michaelis-Menten equation.

InVitro_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM and Buffer C Pre-incubate HLM at 37°C A->C B Prepare this compound Solutions D Add this compound to Initiate B->D C->D E Incubate at 37°C D->E F Terminate with Acetonitrile + IS E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Determine Kinetic Parameters H->I

Figure 2: Experimental workflow for in vitro hydrolysis of this compound.

Quantification of this compound and Zabiciprilat by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of this compound and zabiciprilat in biological matrices.

LC-MS/MS System:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound and zabiciprilat.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, zabiciprilat, and the internal standard need to be determined.

Sample Preparation:

  • To 100 µL of plasma or incubation supernatant, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Calibration and Quantification:

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound and zabiciprilat into the appropriate blank matrix.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the concentrations of this compound and zabiciprilat in the unknown samples using the calibration curve.

Conclusion

The bioactivation of the prodrug this compound to its active metabolite, zabiciprilat, is a crucial step for its therapeutic activity. Based on the established metabolic pathways of similar ACE inhibitors, this conversion is predominantly mediated by the hepatic enzyme Carboxylesterase 1 through hydrolysis. While specific enzymatic kinetic data for this compound is not widely published, pharmacokinetic studies confirm its efficient in vivo conversion. The experimental protocols provided in this guide, derived from standard industry practices for analogous compounds, offer a robust framework for researchers and drug development professionals to investigate the metabolism and bioactivation of this compound and similar ester-containing prodrugs. Further studies focusing on the direct enzymatic kinetics of this compound would provide a more complete understanding of its metabolic profile.

References

An In-Depth Technical Guide to the Pharmacodynamics of Zabiciprilat in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabiciprilat, the active metabolite of the prodrug zabicipril, is a potent inhibitor of the angiotensin-converting enzyme (ACE). This technical guide provides a comprehensive overview of the pharmacodynamics of zabiciprilat, with a specific focus on its application in cardiovascular research. We delve into its mechanism of action, key pharmacodynamic effects on the cardiovascular system, and detailed experimental protocols for its evaluation. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of cardiovascular therapeutics.

Introduction: The Role of ACE Inhibition in Cardiovascular Health

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Angiotensin II, a key effector of this system, is a potent vasoconstrictor and stimulates aldosterone secretion, leading to sodium and water retention. Angiotensin-converting enzyme (ACE) plays a central role in the RAAS by converting the inactive angiotensin I to the active angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for managing hypertension and other cardiovascular diseases. By blocking the production of angiotensin II, ACE inhibitors like zabiciprilat lead to vasodilation, reduced aldosterone levels, and decreased sodium and water retention, thereby lowering blood pressure and reducing cardiac workload.

Mechanism of Action of Zabiciprilat

Zabiciprilat exerts its pharmacological effects by competitively inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II. The reduction in angiotensin II levels leads to a cascade of beneficial cardiovascular effects.

Signaling Pathways

The primary mechanism of zabiciprilat revolves around the inhibition of the RAAS. However, its effects extend to other interconnected signaling pathways crucial in cardiovascular homeostasis.

cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Zabiciprilat Zabiciprilat Intervention cluster_Bradykinin Bradykinin Pathway cluster_Effects Cardiovascular Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R AngiotensinII->AT1R Activates Vasodilation Vasodilation DecFibrosis Decreased Fibrosis AngiotensinII->DecFibrosis Promotes Fibrosis (via TGF-β) Aldosterone Aldosterone AT1R->Aldosterone Stimulates DecBP Decreased Blood Pressure AT1R->DecBP Vasoconstriction DecAldo Decreased Aldosterone Aldosterone->DecAldo Na+ & H2O Retention Renin Renin Zabiciprilat Zabiciprilat Zabiciprilat->AngiotensinII Inhibits Inactive Inactive Peptides Zabiciprilat->Inactive Inhibits Degradation HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Kallikrein Bradykinin->Inactive ACE B2R B2 Receptor Bradykinin->B2R IncBradykinin Increased Bradykinin NO_PG Nitric Oxide, Prostaglandins B2R->NO_PG Stimulates NO_PG->Vasodilation Promotes Vasodilation->DecBP IncBradykinin->Vasodilation

Caption: Mechanism of action of zabiciprilat and its downstream cardiovascular effects.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative pharmacodynamic parameters of zabiciprilat from preclinical and clinical studies.

Table 1: Pharmacodynamic Parameters of Zabiciprilat in Normotensive Volunteers
ParameterPlasma Converting Enzyme Activity (PCEA)Brachial Artery Flow (BAF)Brachial Vascular Resistance (BVR)
Emax (Maximum Effect) -99 ± 1%55 ± 26 ml min⁻¹-45 ± 10%
CE50 (Concentration for 50% of Emax) 2.2 ± 1.0 ng ml⁻¹5.1 ± 4.0 ng ml⁻¹2.0 ± 1.3 ng ml⁻¹
γ (Hill Coefficient) 1.0 ± 0.42.4 ± 1.62.3 ± 1.4
Data from a placebo-controlled, randomized, double-blind, crossover study in healthy volunteers.
Table 2: Preclinical Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
Treatment GroupDoseEffect on Blood PressureEffect on Left Ventricular Hypertrophy
This compound 1 mg/kg per dayComplete normalizationRegression
This compound (subantihypertensive) 0.01 mg/kg per dayNo effectNo effect
Verapamil (antihypertensive) 100 mg/kg per dayNormalizationNo effect
Data from a 16-week treatment study in adult SHR.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the cardiovascular research of zabiciprilat.

In Vivo Study: Evaluation of Antihypertensive Effects and Cardiac Remodeling in Spontaneously Hypertensive Rats (SHR)

start Start: Adult SHR (12-14 weeks old) acclimatization Acclimatization Period start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment 16-Week Treatment Period randomization->treatment bp_monitoring Blood Pressure Monitoring (e.g., tail-cuff method) treatment->bp_monitoring Weekly echo Echocardiography (assess cardiac structure & function) treatment->echo Baseline & End euthanasia Euthanasia & Tissue Collection treatment->euthanasia end End: Data Analysis bp_monitoring->end echo->end histology Histological Analysis (e.g., H&E, Masson's Trichrome) euthanasia->histology biochemical Biochemical Assays (e.g., ACE activity in tissue) euthanasia->biochemical histology->end biochemical->end

Caption: Experimental workflow for assessing zabiciprilat's effects in SHR.

Protocol Details:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age, are used as a model for essential hypertension.[1]

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.

  • Randomization: Rats are randomly assigned to different treatment groups: vehicle control, this compound (e.g., 1 mg/kg/day), and potentially a positive control like another antihypertensive agent.[1]

  • Drug Administration: this compound is administered orally via gavage daily for 16 weeks.[1]

  • Blood Pressure Measurement: Systolic blood pressure is measured weekly using a non-invasive tail-cuff method.

  • Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac parameters such as left ventricular mass, wall thickness, and ejection fraction.

  • Tissue Collection: At the end of the study, rats are euthanized, and hearts and aortas are excised for further analysis.

  • Histological Analysis: Heart tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess for cardiac fibrosis.

  • Biochemical Assays: Tissue homogenates from the heart and aorta are prepared to measure ACE activity using a fluorometric or colorimetric assay.

In Vitro Assay: ACE Inhibition Activity

start Start: Prepare Reagents prepare_zabiciprilat Prepare Serial Dilutions of Zabiciprilat start->prepare_zabiciprilat prepare_ace Prepare ACE Enzyme Solution start->prepare_ace prepare_substrate Prepare Substrate Solution (e.g., HHL or FAPGG) start->prepare_substrate incubation Incubate Zabiciprilat with ACE Enzyme prepare_zabiciprilat->incubation prepare_ace->incubation add_substrate Add Substrate to Initiate Reaction incubation->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction (e.g., with HCl) reaction->stop_reaction measurement Measure Product Formation (e.g., Spectrophotometry) stop_reaction->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End: Results calculation->end

Caption: Workflow for determining the in vitro ACE inhibitory activity of zabiciprilat.

Protocol Details:

  • Reagents: Angiotensin-converting enzyme (from rabbit lung), substrate (e.g., Hippuryl-His-Leu or a fluorogenic substrate), zabiciprilat, and appropriate buffers are required.

  • Zabiciprilat Dilutions: A series of dilutions of zabiciprilat are prepared to determine the concentration-dependent inhibition.

  • Assay Procedure:

    • In a microplate, add the ACE enzyme solution to each well.

    • Add the different concentrations of zabiciprilat to the respective wells.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the ACE substrate.

    • Incubate for a defined period (e.g., 30-60 minutes at 37°C).

    • Stop the reaction (e.g., by adding hydrochloric acid).

  • Detection: The amount of product formed is quantified using a spectrophotometer or fluorometer, depending on the substrate used.

  • Data Analysis: The percentage of ACE inhibition for each zabiciprilat concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Zabiciprilat is a potent ACE inhibitor with demonstrated efficacy in preclinical models of hypertension and in modulating hemodynamic parameters in humans. Its mechanism of action, centered on the inhibition of angiotensin II production, leads to a range of beneficial cardiovascular effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of zabiciprilat and other ACE inhibitors in cardiovascular research.

Future research should focus on further elucidating the specific signaling pathways modulated by zabiciprilat beyond the primary RAAS blockade. Investigating its effects on pathways involving bradykinin, nitric oxide, and TGF-β in various cardiovascular disease models will provide a more complete understanding of its therapeutic potential. Furthermore, long-term studies in relevant animal models of heart failure and myocardial infarction are warranted to fully characterize its impact on cardiac remodeling and function. Comparative studies with other ACE inhibitors will also be crucial in defining its unique pharmacodynamic profile and potential clinical advantages.

References

Preclinical Profile and Development History of Zabicipril: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabicipril, also known as S-9650, is an angiotensin-converting enzyme (ACE) inhibitor. While it progressed to clinical evaluation, publicly available, in-depth preclinical data is limited. This guide synthesizes the accessible information regarding its preclinical and clinical pharmacodynamics, and outlines the typical experimental protocols and development pathways for a drug of this class. The development history of this compound is not extensively documented in public records.

Introduction

This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. This mechanism of action places it in a well-established class of antihypertensive agents. This document aims to provide a comprehensive technical overview of the preclinical data and development history of this compound, tailored for a scientific audience.

Development History

Detailed public records outlining the specific development timeline of this compound by its developers, Servier, are scarce. The typical drug development pathway, as illustrated below, involves discovery, extensive preclinical studies, and multiple phases of clinical trials before regulatory submission.

Drug Development Pathway cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Drug Discovery & Lead Optimization In Vitro Studies In Vitro Assays (e.g., Enzyme Inhibition) Discovery->In Vitro Studies Animal Models In Vivo Efficacy (e.g., SHR models) In Vitro Studies->Animal Models Toxicology Safety & Toxicology (GLP studies) Animal Models->Toxicology Phase I Phase I Trials (Safety & PK in healthy volunteers) Toxicology->Phase I IND Submission Phase II Phase II Trials (Efficacy & Dose-ranging) Phase I->Phase II Phase III Phase III Trials (Large-scale efficacy & safety) Phase II->Phase III Regulatory Review Regulatory Agency Review Phase III->Regulatory Review NDA/MAA Submission Market Launch Post-market Surveillance Regulatory Review->Market Launch

Figure 1: Generalized pharmaceutical development workflow.

Preclinical Pharmacodynamics

In Vitro Enzyme Inhibition

The primary pharmacodynamic effect of this compound is the inhibition of the angiotensin-converting enzyme. The potency of this inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Experimental Protocol: In Vitro ACE Inhibition Assay (Fluorometric)

A common method for determining ACE inhibitory activity involves a fluorometric assay using a synthetic substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline.

  • Reagent Preparation :

    • ACE enzyme solution is prepared in a suitable buffer (e.g., Tris-HCl with ZnCl2).

    • The fluorogenic substrate is dissolved in the assay buffer.

    • Zabiciprilat (the active metabolite) is prepared in a range of concentrations.

    • A known ACE inhibitor, such as captopril, is used as a positive control.

  • Assay Procedure :

    • The ACE enzyme, buffer, and varying concentrations of the inhibitor (Zabiciprilat) or control are pre-incubated in a 96-well microplate.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence is measured over time at an excitation and emission wavelength pair appropriate for the substrate.

  • Data Analysis :

    • The rate of the enzymatic reaction is calculated from the change in fluorescence over time.

    • The percentage of ACE inhibition is determined for each inhibitor concentration relative to a control without the inhibitor.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Note: Specific IC50 and Ki values for this compound are not available in the reviewed literature.

In Vivo Animal Models

The antihypertensive effect of ACE inhibitors is typically evaluated in animal models of hypertension, most commonly the Spontaneously Hypertensive Rat (SHR).

Experimental Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

  • Animal Model : Male or female SHRs with established hypertension are used. Normotensive Wistar-Kyoto (WKY) rats serve as controls.

  • Drug Administration : this compound is administered orally at various dose levels. A vehicle control group receives the formulation excipients only.

  • Blood Pressure Measurement : Blood pressure is measured at multiple time points post-dosing using methods such as the tail-cuff method or radiotelemetry.

  • Data Collection : Systolic blood pressure, diastolic blood pressure, and heart rate are recorded.

  • Data Analysis : The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control. A dose-response relationship for the antihypertensive effect is established.

Note: While it is highly probable that such studies were conducted for this compound, the specific results have not been published in accessible literature.

Preclinical Safety and Toxicology

A comprehensive battery of toxicology and safety pharmacology studies is required before a drug candidate can be administered to humans.

Preclinical_Safety_Workflow Dose_Range_Finding Dose Range-Finding Studies (Rodent & Non-rodent) Single_Dose_Toxicity Single-Dose Acute Toxicity Dose_Range_Finding->Single_Dose_Toxicity Repeat_Dose_Toxicity Repeat-Dose Toxicity (Sub-chronic & Chronic) Dose_Range_Finding->Repeat_Dose_Toxicity IND_Enabling_Studies IND-Enabling Studies Repeat_Dose_Toxicity->IND_Enabling_Studies Safety_Pharmacology Safety Pharmacology Core Battery (Cardiovascular, Respiratory, CNS) Safety_Pharmacology->IND_Enabling_Studies Genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration) Genotoxicity->IND_Enabling_Studies Reproductive_Toxicology Reproductive & Developmental Toxicology Reproductive_Toxicology->IND_Enabling_Studies Carcinogenicity Carcinogenicity Studies Carcinogenicity->IND_Enabling_Studies

Figure 2: Standard preclinical safety and toxicology workflow.

Key Toxicology Endpoints:

  • No-Observed-Adverse-Effect Level (NOAEL) : The highest dose at which no statistically or biologically significant adverse effects are observed.

  • Maximum Tolerated Dose (MTD) : The highest dose that does not cause unacceptable toxicity.

Note: Specific NOAEL and MTD values for this compound from preclinical toxicology studies are not publicly documented.

Clinical Pharmacodynamics and Pharmacokinetics

Although this guide focuses on preclinical data, insights from early clinical studies can inform our understanding of this compound's properties. A study in normotensive male volunteers provided the following data.[1]

Table 1: Pharmacodynamic Effects of this compound in Normotensive Males [1]

Dose (mg)Maximum Plasma ACE Inhibition (%)Time to Max. Inhibition (hours)ACE Inhibition at 24h (%)
0.03 - 10Dose-related--
2.5> 90460

This study demonstrated a clear dose-response relationship for plasma ACE inhibition.[1] It was also noted that this compound was generally well-tolerated and did not produce significant changes in blood pressure or heart rate in these normotensive subjects.[1] A dose-related increase in plasma renin activity and angiotensin I was observed, consistent with the mechanism of ACE inhibition.[1]

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II This compound This compound (S-9650) This compound->ACE Inhibits

Figure 3: Mechanism of action of this compound within the RAAS pathway.

Conclusion

This compound is an ACE inhibitor with demonstrated pharmacodynamic effects in humans. However, a detailed public record of its preclinical evaluation, including in vitro potency, in vivo efficacy in animal models of hypertension, and comprehensive toxicology data, is not available. The experimental protocols and development pathways described herein represent the standard approach for a compound in this therapeutic class and provide a framework for understanding the likely, yet undocumented, preclinical development of this compound. Further disclosure of historical data from the manufacturer would be necessary to provide a more complete preclinical profile.

References

The Core of Antihypertensive Action: A Technical Guide to Zabicipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the angiotensin-converting enzyme (ACE) inhibitor, Zabicipril. It details its chemical properties, mechanism of action, and the quantitative data supporting its pharmacodynamic effects. This document is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Identity

This compound is identified by the following molecular and structural characteristics:

IdentifierValue
Molecular Formula C₂₃H₃₂N₂O₅[1]
IUPAC Name (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid[1]

This compound is a prodrug that is rapidly metabolized in the body to its active form, Zabiciprilat.

IdentifierValue
Molecular Formula (Zabiciprilat) C₂₁H₂₈N₂O₅[2][3]
IUPAC Name (Zabiciprilat) (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid[2]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effects through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). Its active metabolite, Zabiciprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the RAAS pathway, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.

By inhibiting ACE, Zabiciprilat reduces the circulating levels of angiotensin II, leading to several physiological effects:

  • Vasodilation: Reduced angiotensin II levels result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.

  • Reduced Aldosterone Secretion: Angiotensin II is a primary stimulus for the release of aldosterone from the adrenal cortex. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion. This leads to decreased sodium and water reabsorption in the kidneys, contributing to a reduction in blood volume and blood pressure.

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by Zabiciprilat leads to an accumulation of bradykinin, which further contributes to vasodilation and the antihypertensive effect.

The following diagram illustrates the site of action of Zabiciprilat within the RAAS signaling pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Zabiciprilat Zabiciprilat Zabiciprilat->ACE inhibits AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction leads to Aldosterone Aldosterone Secretion (from Adrenal Cortex) AT1_Receptor->Aldosterone stimulates Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention causes

Site of action of Zabiciprilat in the RAAS pathway.

Quantitative Pharmacodynamic Data

Clinical studies in normotensive male volunteers have provided quantitative data on the pharmacodynamic effects of this compound following oral administration.

Dose-Dependent Inhibition of Plasma ACE Activity

A dose of 2.5 mg of this compound resulted in over 90% inhibition of plasma ACE activity at 4 hours post-administration and approximately 60% inhibition at 24 hours.[2][3]

Dose of this compoundTime Post-DosePlasma ACE Inhibition (%)
2.5 mg4 hours> 90%
2.5 mg24 hours~ 60%
Pharmacokinetic-Pharmacodynamic Modeling of Zabiciprilat

The relationship between the plasma concentration of Zabiciprilat and its pharmacodynamic effects has been modeled.[4]

ParameterPCEABAFBVR
Emax -99 ± 1%55 ± 26 ml min⁻¹-45 ± 10%
CE₅₀ (ng ml⁻¹) 2.2 ± 1.05.1 ± 4.02.0 ± 1.3
γ (Hill Coefficient) 1.0 ± 0.42.4 ± 1.62.3 ± 1.4

PCEA: Plasma Converting Enzyme Activity, BAF: Brachial Artery Flow, BVR: Brachial Vascular Resistance

The concentration of Zabiciprilat required to induce 95% of the maximum hemodynamic effect (CE₉₅) ranges from 7 to 17 ng ml⁻¹.[4]

Experimental Protocols

The following outlines the methodologies employed in the clinical trials to assess the pharmacokinetics and pharmacodynamics of this compound.

Study Design

The studies were conducted as placebo-controlled, randomized, double-blind, and crossover trials in healthy male volunteers.[1][4] Doses of this compound (0.5 mg and 2.5 mg) or a placebo were administered orally.[1]

Pharmacodynamic Assessments
  • Plasma Converting Enzyme Activity (PCEA): Blood samples were collected at various time points post-administration to measure the activity of ACE in the plasma.

  • Hemodynamic Parameters: Systemic and regional hemodynamic effects were noninvasively monitored. This included measurements of arterial pressure, heart rate, cardiac output, and blood flow and resistance in the brachial, carotid, and femoral arteries.[5]

The experimental workflow for assessing the effects of this compound is depicted below.

Experimental_Workflow Start Healthy Male Volunteers (n=6) Randomization Randomized, Double-Blind, Crossover Design Start->Randomization Dosing Oral Administration Randomization->Dosing Zabicipril_Dose This compound (0.5 mg or 2.5 mg) Dosing->Zabicipril_Dose Placebo_Dose Placebo Dosing->Placebo_Dose Measurements Data Collection at Multiple Time Points Zabicipril_Dose->Measurements Placebo_Dose->Measurements PCEA Plasma ACE Activity Measurements->PCEA Hemodynamics Hemodynamic Parameters (BP, HR, Blood Flow, etc.) Measurements->Hemodynamics Analysis Pharmacokinetic-Pharmacodynamic Modeling PCEA->Analysis Hemodynamics->Analysis Results Determination of Emax, CE50 Analysis->Results

Workflow for the clinical assessment of this compound.

Conclusion

This compound is a potent ACE inhibitor with a well-defined mechanism of action within the Renin-Angiotensin-Aldosterone System. The quantitative data from clinical studies in normotensive individuals demonstrate its dose-dependent inhibition of plasma ACE activity and its significant hemodynamic effects. The provided experimental protocols and pharmacodynamic models offer a solid foundation for further research and development of this compound for the treatment of hypertension and other cardiovascular diseases.

References

Zabicipril's Role in the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Zabicipril and its interaction with the renin-angiotensin system (RAS). This compound is an angiotensin-converting enzyme (ACE) inhibitor, a class of drugs pivotal in the management of cardiovascular diseases. This document outlines its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to the Renin-Angiotensin System and ACE Inhibition

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.

ACE inhibitors, such as this compound, competitively block the conversion of angiotensin I to angiotensin II, thereby reducing its physiological effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

Mechanism of Action of this compound

This compound is a prodrug that undergoes in vivo hydrolysis to its pharmacologically active metabolite, zabiciprilat.[1] Zabiciprilat is a potent inhibitor of angiotensin-converting enzyme. By inhibiting ACE, zabiciprilat decreases the formation of angiotensin II, leading to a reduction in its vasoconstrictive and aldosterone-stimulating effects. This results in vasodilation and a decrease in sodium and water retention, ultimately lowering blood pressure. The inhibition of ACE also leads to an accumulation of bradykinin, a vasodilator, which may further contribute to the antihypertensive effect.

A dose of 2.5 mg of this compound has been shown to produce over 90% inhibition of plasma ACE at 4 hours and 60% at 24 hours in normotensive males.[2][3] This demonstrates a significant and sustained inhibitory effect on the target enzyme.

cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound -> Zabiciprilat This compound->ACE Inhibition

This compound's site of action in the Renin-Angiotensin System.

Pharmacodynamics and Pharmacokinetics

Studies in normotensive males have characterized the pharmacodynamic and pharmacokinetic profiles of this compound.

Pharmacodynamics

Oral administration of this compound leads to a dose-dependent inhibition of plasma ACE activity.[2][3] A 2.5 mg dose results in near-maximal inhibition.[2][3] This inhibition of ACE activity is accompanied by a dose-related increase in plasma renin activity and angiotensin I levels, which is a compensatory response to the reduction in angiotensin II.[2][3] In young, healthy men, a high dose of this compound increased renal plasma flow without significantly affecting cardiac output, heart rate, systemic arterial pressure, or glomerular filtration rate.[4]

Table 1: Pharmacodynamic Effects of this compound in Normotensive Males

ParameterDoseEffectCitation
Plasma ACE Inhibition2.5 mg>90% at 4h, 60% at 24h[2][3]
Plasma Renin ActivityDose-related (0.03 to 10 mg)Increase[2][3]
Plasma Angiotensin IDose-related (0.03 to 10 mg)Increase[2][3]
Blood PressureUp to 10 mg (single dose)No significant change in normotensive subjects[2][3]
Heart RateUp to 10 mg (single dose)No significant change in normotensive subjects[2][3]
Renal Plasma Flow (Young Men)2.5 mgIncrease from 540 to 653 ml/min/m² at 4h[4]
Renal Plasma Flow (Old Men)2.5 mgIncrease from 355 to 415 ml/min/m² at 4h[4]
Pharmacokinetics

This compound is absorbed orally and is rapidly hydrolyzed to its active metabolite, zabiciprilat.[1] Specific enzyme immunoassays have been developed for the quantification of both this compound and zabiciprilat in human plasma.[1]

Table 2: Pharmacokinetic Parameters of this compound and Zabiciprilat

CompoundQuantification LimitMean ReproducibilityCitation
This compound1.2 ng/ml15%[1]
Zabiciprilat0.8 ng/ml19%[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Measurement of Plasma ACE Activity

Objective: To determine the in vivo inhibition of ACE by this compound.

Methodology:

  • Blood Sampling: Venous blood samples are collected from subjects at predetermined time points before and after the administration of this compound or placebo.

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C until analysis.

  • ACE Activity Assay: Plasma ACE activity is measured using a spectrophotometric or fluorometric assay. A common method involves the use of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), which is cleaved by ACE to release hippuric acid.

  • Quantification: The amount of hippuric acid produced is quantified by measuring the change in absorbance at a specific wavelength.

  • Inhibition Calculation: The percentage of ACE inhibition is calculated by comparing the ACE activity in post-dose samples to the baseline (pre-dose) activity.

Quantification of this compound and Zabiciprilat in Human Plasma

Objective: To measure the plasma concentrations of this compound and its active metabolite, zabiciprilat, for pharmacokinetic analysis.

Methodology: Competitive Enzyme Immunoassay [1]

  • Antibody Generation: Antibodies specific for either this compound or zabiciprilat are raised in rabbits by immunization with lysil derivatives of the compounds coupled to bovine serum albumin.

  • Assay Procedure:

    • 96-well microtiter plates are coated with a monoclonal antibody against rabbit immunoglobulin G.

    • A known amount of acetylcholinesterase-labeled this compound or zabiciprilat (tracer) is mixed with the plasma sample containing the unknown amount of the drug and the specific rabbit antibody.

    • This mixture is added to the coated wells, where the antibody-bound tracer and antibody-bound drug bind to the plate.

    • After an incubation period, the wells are washed to remove unbound components.

    • A chromogenic substrate for acetylcholinesterase is added, and the resulting color development is measured using a spectrophotometer.

  • Data Analysis: The concentration of this compound or zabiciprilat in the plasma sample is inversely proportional to the color intensity and is determined by comparison to a standard curve.

Interference Mitigation: To eliminate interference from endogenous ACE in the zabiciprilat assay, another ACE inhibitor, perindoprilat, which is not recognized by the antibodies, is added to the assay mixture.[1]

Assessment of Systemic and Renal Hemodynamics

Objective: To evaluate the effects of this compound on cardiovascular and renal function.

Methodology: [4]

  • Cardiac Output (Q) Measurement: Measured using Doppler echography, a non-invasive ultrasound technique that assesses blood flow velocity in the aorta.

  • Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) Measurement: Determined by the constant infusion technique using I-123 iodohippurate for RPF and Cr-51 EDTA for GFR. This involves a continuous intravenous infusion of these markers and measurement of their clearance from the plasma.

  • Systemic Arterial Pressure (AP) and Heart Rate (HR) Measurement: Monitored using standard clinical methods.

  • Data Collection: Hemodynamic measurements are performed at baseline and at regular intervals following the oral administration of this compound or placebo.

cluster_Workflow Experimental Workflow for ACE Inhibitor Evaluation Subject_Recruitment Subject Recruitment (Normotensive Males) Baseline_Measurements Baseline Measurements (Blood Pressure, Heart Rate, Plasma ACE Activity) Subject_Recruitment->Baseline_Measurements Drug_Administration Drug Administration (this compound or Placebo) Baseline_Measurements->Drug_Administration Post_Dose_Sampling Post-Dose Blood Sampling (Multiple Time Points) Drug_Administration->Post_Dose_Sampling Hemodynamic_Monitoring Hemodynamic Monitoring (BP, HR, Cardiac Output, RPF, GFR) Drug_Administration->Hemodynamic_Monitoring Plasma_Analysis Plasma Analysis (ACE Activity, this compound & Zabiciprilat Concentrations) Post_Dose_Sampling->Plasma_Analysis Data_Analysis Pharmacokinetic and Pharmacodynamic Analysis Hemodynamic_Monitoring->Data_Analysis Plasma_Analysis->Data_Analysis

Typical workflow for evaluating an ACE inhibitor like this compound.

Conclusion

This compound is a novel angiotensin-converting enzyme inhibitor that effectively suppresses the renin-angiotensin system. Through its active metabolite, zabiciprilat, it demonstrates potent and sustained inhibition of ACE, leading to predictable pharmacodynamic changes, including increased plasma renin activity and angiotensin I levels, and an increase in renal plasma flow. The development of specific enzyme immunoassays allows for precise pharmacokinetic profiling. The data presented in this guide underscore this compound's targeted mechanism of action and provide a comprehensive overview for researchers and drug development professionals engaged in the study of cardiovascular therapeutics. Further investigations in hypertensive populations are warranted to fully elucidate its clinical utility.

References

The Discovery and Synthesis of Novel ACE Inhibitors: A Technical Guide Focused on Zabicipril and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angiotensin-converting enzyme (ACE) inhibitors represent a cornerstone in the management of hypertension and heart failure. Their development is a classic example of rational drug design, evolving from the study of snake venom peptides to the creation of highly potent and specific oral medications. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel ACE inhibitors, with a particular focus on the bicyclic derivative, Zabicipril. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualization of key biological and experimental pathways.

While this compound serves as a key example of a structurally novel ACE inhibitor, it is important to note that specific quantitative data, such as its half-maximal inhibitory concentration (IC50), and detailed proprietary synthesis protocols are not extensively available in public literature. Therefore, this guide will provide available data on this compound alongside comparative data for well-characterized ACE inhibitors and representative experimental and synthesis protocols to offer a comprehensive and practical resource.

The Renin-Angiotensin-Aldosterone System (RAAS) and Mechanism of ACE Inhibition

The primary mechanism of action of ACE inhibitors is the modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. ACE, a zinc-dependent metalloproteinase, plays a central role in this pathway by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.

ACE inhibitors competitively block the active site of ACE, thereby preventing the formation of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, these drugs also lead to an accumulation of bradykinin, which further contributes to their antihypertensive effect.

RAAS_Pathway cluster_Systemic_Effects Systemic Effects cluster_RAAS_Cascade RAAS Cascade Vasoconstriction Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone Aldosterone Secretion Na_Retention Na+ and H2O Retention Aldosterone->Na_Retention Na_Retention->Blood_Pressure Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Angiotensin_II->Vasoconstriction Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE_Inhibitor ACE Inhibitor (e.g., this compound) ACE_Inhibitor->ACE inhibits

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Discovery and Development of Novel ACE Inhibitors

The journey to discover novel ACE inhibitors often follows a structured workflow, beginning with target identification and validation, and progressing through lead discovery, optimization, and preclinical and clinical development.

Drug_Discovery_Workflow Target_ID Target Identification (ACE) Lead_Discovery Lead Discovery (e.g., High-Throughput Screening, Structure-Based Design) Target_ID->Lead_Discovery Lead_Opt Lead Optimization (SAR Studies) Lead_Discovery->Lead_Opt Preclinical Preclinical Development (In-vitro and In-vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Diagram 2: A generalized workflow for the discovery and development of a novel ACE inhibitor.

Quantitative Data of Representative ACE Inhibitors

The potency and efficacy of ACE inhibitors are quantified by several parameters, including the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by half. The table below summarizes available data for this compound and provides a comparison with other well-established ACE inhibitors.

Compound Type IC50 (nM) Pharmacodynamic/Pharmacokinetic Notes
This compound Bicyclic CarboxylateNot Publicly AvailableProdrug, converted to active Zabiciprilat. A 2.5 mg oral dose in normotensive males resulted in >90% plasma ACE inhibition at 4 hours and 60% at 24 hours.[1]
Captopril Sulfhydryl-containing1.7 - 23First-in-class oral ACE inhibitor.
Enalapril Dicarboxylate-containing1.2 - 5.2Prodrug, hydrolyzed to the active form Enalaprilat.
Lisinopril Dicarboxylate-containing1.2 - 5.1Active as administered, not a prodrug.
Fosinopril Phosphonate-containing11Prodrug, converted to the active Fosinoprilat.

Synthesis of Novel Bicyclic ACE Inhibitors: A Representative Protocol

While the specific, industrial-scale synthesis of this compound is proprietary, a representative synthesis of a bicyclic ACE inhibitor can be outlined based on common principles of organic and peptide synthesis. Many novel ACE inhibitors, including this compound, feature a bicyclic amino acid moiety as a proline bioisostere. The following is a generalized workflow for the synthesis of such a compound, often employing solid-phase peptide synthesis (SPPS) techniques for the coupling of key intermediates.

Representative Synthesis Workflow:

  • Synthesis of the Bicyclic Amino Acid Core: This is often the most complex part of the synthesis, involving multiple steps to create the desired stereochemistry of the bicyclic ring system. This can be achieved through various methods, including Diels-Alder reactions, asymmetric hydrogenation, or starting from chiral precursors.

  • Protection of Functional Groups: The amino and carboxylic acid groups of the bicyclic core and other intermediates are protected using standard protecting groups (e.g., Boc, Fmoc for amines; esters for carboxylic acids) to prevent unwanted side reactions during coupling.

  • Coupling of Side Chains: The protected bicyclic core is then coupled with the other components of the final molecule. In the case of many ACE inhibitors, this involves coupling with a substituted amino acid or a similar side chain. This is often carried out using peptide coupling reagents such as HBTU or HATU.

  • Deprotection and Purification: In the final steps, all protecting groups are removed, and the crude product is purified, typically using high-performance liquid chromatography (HPLC), to yield the final active pharmaceutical ingredient.

Experimental Protocols

1. In-Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the IC50 value of a novel compound against ACE.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Fluorogenic substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)

  • Test compound (e.g., Zabiciprilat)

  • Reference inhibitor (e.g., Captopril)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the reference inhibitor in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound and reference inhibitor in the assay buffer to create a range of concentrations.

  • In the wells of the 96-well plate, add 20 µL of the assay buffer (for control) or the diluted test/reference compounds.

  • Add 20 µL of the ACE solution (pre-diluted in assay buffer) to each well and incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.

  • Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals for 30-60 minutes (Excitation: ~320 nm, Emission: ~420 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In_Vitro_Assay_Workflow Prepare_Reagents Prepare Reagents (ACE, Substrate, Buffers, Test Compound) Serial_Dilution Perform Serial Dilutions of Test Compound Prepare_Reagents->Serial_Dilution Plate_Setup Add Compound/Buffer and ACE to 96-well Plate Serial_Dilution->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Diagram 3: Experimental workflow for an in-vitro ACE inhibition assay.

2. In-Vivo Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a standard in-vivo model for assessing the efficacy of a novel ACE inhibitor in reducing blood pressure.

Animals:

  • Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.

  • Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.

Procedure:

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure the systolic blood pressure (SBP) of conscious rats using a non-invasive tail-cuff method for several days to establish a stable baseline.

  • Drug Administration: Divide the SHR into groups: a vehicle control group and groups receiving different doses of the test compound (e.g., this compound) and a positive control (e.g., Captopril). Administer the compounds orally via gavage.

  • Blood Pressure Monitoring: Measure SBP at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.

  • Data Analysis: Calculate the change in SBP from baseline for each group at each time point. Compare the effects of the test compound with the vehicle and positive control groups using appropriate statistical analysis (e.g., ANOVA).

  • (Optional) Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood samples at different time points to measure the plasma concentration of the drug and its active metabolites, and to assess plasma ACE activity. This allows for the correlation of drug exposure with its pharmacological effect.

The development of novel ACE inhibitors like this compound continues to be an important area of research in cardiovascular medicine. By leveraging a deep understanding of the RAAS, employing rational drug design principles, and utilizing robust in-vitro and in-vivo screening models, scientists can identify and optimize new chemical entities with improved efficacy, safety, and pharmacokinetic profiles. While specific data for every novel compound may not always be publicly accessible, the principles and methodologies outlined in this guide provide a solid foundation for the discovery and development of the next generation of ACE inhibitors.

References

Methodological & Application

Application Notes: Radioimmunoassay for the Quantification of Zabiciprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Zabiciprilat is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor zabicipril. As a potent inhibitor of ACE, zabiciprilat plays a crucial role in the management of hypertension and heart failure by blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. Accurate measurement of zabiciprilat levels in biological matrices is essential for pharmacokinetic studies, drug monitoring, and research into its therapeutic effects.

This document provides a detailed protocol for a competitive radioimmunoassay (RIA) designed to quantify zabiciprilat in biological samples such as serum or plasma. The assay is based on the competition between unlabeled zabiciprilat (in the sample or standards) and a fixed amount of radiolabeled zabiciprilat for a limited number of binding sites on a specific anti-zabiciprilat antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled zabiciprilat in the sample.

Principle of the Assay

The radioimmunoassay for zabiciprilat is a competitive binding assay. A known quantity of radiolabeled zabiciprilat (the "tracer") and an unknown amount of unlabeled zabiciprilat from the sample compete for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is then measured using a gamma counter. By comparing the radioactivity of the unknown samples to a standard curve generated with known concentrations of zabiciprilat, the concentration of the drug in the samples can be determined.

Materials and Reagents

While a specific commercial kit for zabiciprilat RIA may not be readily available, the following components are typical for developing and running such an assay.

Reagent/MaterialSupplier/PreparationNotes
Zabiciprilat StandardSourced from a chemical supplier or synthesized in-houseHigh purity is required for accurate standard curve generation.
Anti-Zabiciprilat AntibodyCustom production (e.g., in rabbits or goats)The antibody should have high affinity and specificity for zabiciprilat.
Radiolabeled ZabiciprilatCustom synthesis (e.g., 125I-labeled zabiciprilat derivative)A tracer with high specific activity is necessary for assay sensitivity.[1][2]
Assay Buffer (RIA Buffer)Prepared in-housee.g., Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).
Secondary Antibody (Precipitating Antibody)Commercial Sourcee.g., Goat anti-rabbit IgG, if the primary antibody is raised in rabbits.
Normal Rabbit Serum (NRS)Commercial SourceUsed as a carrier in the precipitation step.
Polyethylene Glycol (PEG) SolutionPrepared in-houseCan be used as an alternative or in conjunction with the secondary antibody for precipitation.[1]
Scintillation FluidCommercial SourceFor use with a gamma counter.
Polystyrene Assay TubesCommercial Source12 x 75 mm tubes are commonly used.

Experimental Protocols

I. Preparation of Reagents
  • Zabiciprilat Standards:

    • Prepare a stock solution of zabiciprilat at 1 mg/mL in a suitable solvent (e.g., DMSO or ethanol).

    • Perform serial dilutions of the stock solution in RIA buffer to create working standards with concentrations ranging from approximately 0.1 ng/mL to 100 ng/mL. The exact range should be optimized based on the expected concentrations in the samples.

  • Antibody Dilution:

    • The optimal dilution of the primary anti-zabiciprilat antibody must be determined experimentally. This is typically the dilution that binds 30-50% of the total radiolabeled tracer in the absence of unlabeled zabiciprilat (B0).

  • Radiolabeled Zabiciprilat (Tracer) Preparation:

    • Dilute the radiolabeled zabiciprilat stock in RIA buffer to a concentration that yields approximately 10,000 counts per minute (CPM) per 100 µL. This should be optimized for the specific activity of the tracer and the gamma counter used.

II. Sample Preparation
  • Serum/Plasma Samples: Samples should be collected and stored at -20°C or lower until analysis. Prior to the assay, allow the samples to thaw completely, vortex, and centrifuge to remove any precipitates.

  • Extraction (Optional): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The necessity of an extraction step should be validated.

III. Radioimmunoassay Procedure

The following protocol is a general guideline and should be optimized for specific laboratory conditions and reagents.

  • Assay Setup:

    • Label polystyrene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.

    • A typical assay setup is outlined in the table below.

TubeReagentVolume (µL)
TC RIA Buffer400
125I-Zabiciprilat (Tracer)100
NSB RIA Buffer200
RIA Buffer (instead of Antibody)100
125I-Zabiciprilat (Tracer)100
B0 RIA Buffer100
Anti-Zabiciprilat Antibody100
125I-Zabiciprilat (Tracer)100
Standards Standard Solution100
Anti-Zabiciprilat Antibody100
125I-Zabiciprilat (Tracer)100
Samples Sample100
Anti-Zabiciprilat Antibody100
125I-Zabiciprilat (Tracer)100
  • Incubation:

    • Add 100 µL of RIA buffer to the B0 tubes.

    • Add 100 µL of each standard to the corresponding tubes.

    • Add 100 µL of each sample to the corresponding tubes.

    • Add 100 µL of diluted anti-zabiciprilat antibody to all tubes except the TC and NSB tubes.

    • Add 100 µL of RIA buffer to the NSB tubes.

    • Vortex all tubes gently.

    • Incubate for 16-24 hours at 4°C.[3]

    • Add 100 µL of radiolabeled zabiciprilat to all tubes.

    • Vortex all tubes gently.

    • Incubate for another 16-24 hours at 4°C.[3]

  • Separation of Bound and Free Fractions:

    • Add 100 µL of the secondary antibody/NRS mixture or PEG solution to all tubes except the TC tubes.

    • Vortex all tubes.

    • Incubate for 90 minutes at room temperature or as optimized.

    • Centrifuge the tubes at 1,500-2,000 x g for 20-30 minutes at 4°C.[4]

    • Carefully decant or aspirate the supernatant from all tubes except the TC tubes.

  • Counting:

    • Measure the radioactivity in the pellets of all tubes (and the entire sample in the TC tubes) using a gamma counter.

IV. Data Analysis
  • Calculate the average CPM for each set of duplicate tubes.

  • Calculate the percentage of bound tracer for each standard and sample using the following formula: % B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100

  • Plot a standard curve of % B/B₀ versus the concentration of the zabiciprilat standards on a semi-logarithmic scale.

  • Determine the concentration of zabiciprilat in the unknown samples by interpolating their % B/B₀ values from the standard curve.

Quantitative Data Summary

The following table provides example concentration ranges and parameters that would be typical for an RIA of an ACE inhibitor like zabiciprilat. These values should be optimized during assay development.

ParameterTypical Value/Range
Standard Curve Range0.1 - 100 ng/mL
Assay Sensitivity (Lower Limit of Quantification)0.1 - 0.5 ng/mL[1]
Intra-assay Coefficient of Variation (CV)< 10%
Inter-assay Coefficient of Variation (CV)< 15%
Primary Antibody Dilution1:1,000 - 1:100,000 (to achieve 30-50% binding of tracer)
Tracer Concentration~10,000 CPM/100 µL
Incubation Time16 - 24 hours per incubation step
Incubation Temperature4°C
Centrifugation Speed1,500 - 2,000 x g
Centrifugation Time20 - 30 minutes

Visualizations

Experimental Workflow

RIA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_separation Separation & Counting cluster_analysis Data Analysis prep_standards Prepare Standards add_reagents Pipette Standards, Samples, Antibody prep_standards->add_reagents prep_samples Prepare Samples prep_samples->add_reagents prep_reagents Prepare Reagents (Antibody, Tracer) prep_reagents->add_reagents incubate1 Incubate (16-24h, 4°C) add_reagents->incubate1 add_tracer Add Radiolabeled Tracer incubate1->add_tracer incubate2 Incubate (16-24h, 4°C) add_tracer->incubate2 add_precipitant Add Precipitating Reagent incubate2->add_precipitant centrifuge Centrifuge add_precipitant->centrifuge separate Separate Bound & Free Fractions centrifuge->separate count Count Radioactivity (Gamma Counter) separate->count calc Calculate %B/B₀ count->calc plot Plot Standard Curve calc->plot determine Determine Sample Concentrations plot->determine

Caption: Experimental workflow for the zabiciprilat radioimmunoassay.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Zabiciprilat acts by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway.

RAAS_Pathway cluster_effects Physiological Effects of Angiotensin II cluster_results Overall Result Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzed by Renin Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  catalyzed by ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone ADH ADH Secretion (from Pituitary) AngiotensinII->ADH Zabiciprilat Zabiciprilat (ACE Inhibitor) Zabiciprilat->ACE Inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure ADH->BloodPressure

References

High-performance liquid chromatography (HPLC) method for Zabicipril analysis

Author: BenchChem Technical Support Team. Date: November 2025

Chromatographic Conditions

A C18 column is a common choice for the separation of ACE inhibitors due to its versatility and ability to retain moderately polar to nonpolar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer.[1][2] The pH of the aqueous phase is often adjusted to control the ionization of the analyte and improve peak shape and retention. A flow rate of around 1.0 mL/min is standard for analytical HPLC, and UV detection is commonly performed at a low wavelength (around 210-220 nm) where many ACE inhibitors exhibit sufficient absorbance.[1]

Table 1: Proposed HPLC Conditions for Zabicipril Analysis

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 215 nm
Run Time 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the mobile phase and mix thoroughly.

Sample Preparation (for a Tablet Formulation)
  • Weigh and finely powder 20 tablets to obtain a homogenous sample.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.

  • Make up the volume to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Record the chromatograms and measure the peak area for this compound.

  • The concentration of this compound in the sample can be calculated using the peak area of the standard of a known concentration.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] The validation parameters and their typical acceptance criteria are summarized in the table below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Comparison of chromatograms of blank, placebo, standard, and sample.No interference at the retention time of this compound.
Linearity Analysis of at least five concentrations over the range of 5-50 µg/mL.Correlation coefficient (r²) ≥ 0.999.
Accuracy Recovery studies at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision - System Precision: Six replicate injections of the standard solution.- Method Precision: Analysis of six individual sample preparations.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.To be determined experimentally.
Robustness Deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, pH ±0.2).RSD of results should remain ≤ 2.0%.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation parameters.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calculation Concentration Calculation Peak_Integration->Calculation

Caption: Experimental workflow for HPLC analysis of this compound.

validation_parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy LOD->LOQ

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Zabicipril in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo experimental design to test the efficacy of Zabicipril, a novel angiotensin-converting enzyme (ACE) inhibitor, in relevant animal models of cardiovascular disease. The protocols detailed below are intended to serve as a guide for preclinical assessment of this compound's therapeutic potential.

Introduction to this compound and its Mechanism of Action

This compound is an angiotensin-converting enzyme (ACE) inhibitor. Its primary mechanism of action is the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By blocking this conversion, this compound leads to reduced levels of angiotensin II, resulting in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2][3] this compound is a prodrug that is hydrolyzed in vivo to its active metabolite, zabiciprilat.[4] These protocols are designed to evaluate the antihypertensive and cardioprotective effects of this compound in established animal models.

Key In Vivo Animal Models

The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of this compound. Based on the known effects of ACE inhibitors, the following models are recommended:

  • Spontaneously Hypertensive Rat (SHR): A genetic model of hypertension that closely mimics human essential hypertension.[5]

  • Renovascular Hypertension (Two-Kidney, One-Clip; 2K1C) Model: This surgical model induces hypertension by constricting a renal artery, leading to activation of the renin-angiotensin system.[6]

  • Myocardial Infarction (MI) Model: This model is used to assess the effects of this compound on cardiac remodeling and heart failure post-MI.[7]

Experimental Design Considerations

  • Dose-Response Studies: Initial studies should aim to establish a dose-response relationship for this compound's effect on blood pressure and ACE activity.[8]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD studies are essential to correlate plasma concentrations of this compound and its active metabolite, zabiciprilat, with the observed pharmacological effects.[9]

  • Control Groups: Appropriate control groups (e.g., vehicle-treated, sham-operated) are crucial for data interpretation.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary signaling pathway modulated by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is fundamental to interpreting the experimental outcomes.

RAAS_Pathway cluster_0 Systemic Effects cluster_1 Enzymatic Cascade cluster_2 Pharmacological Intervention Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP Renin->Angiotensin_I Cleavage ACE->Angiotensin_II Conversion This compound This compound This compound->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

Objective: To determine the dose-dependent effect of this compound on blood pressure in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system

  • Oral gavage needles

Methodology:

  • Animal Acclimatization: Acclimatize SHRs to the housing facility for at least one week.

  • Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) for 3-5 consecutive days.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound medium dose, this compound high dose). A minimum of 8 animals per group is recommended.

  • Drug Administration: Administer this compound or vehicle orally once daily for a specified period (e.g., 4 weeks).

  • Blood Pressure Monitoring: Monitor SBP, DBP, and heart rate at regular intervals (e.g., weekly or daily using telemetry).

  • Terminal Procedures: At the end of the study, collect blood samples for pharmacokinetic analysis and tissue samples (heart, kidney, aorta) for biomarker analysis (e.g., ACE activity, gene expression).

Protocol 2: Assessment of Cardioprotective Effects in a Myocardial Infarction (MI) Model

Objective: To evaluate the effect of this compound on left ventricular (LV) remodeling and function following myocardial infarction.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound

  • Vehicle

  • Surgical instruments for thoracotomy

  • Echocardiography system

  • Histology reagents

Methodology:

  • Myocardial Infarction Induction:

    • Anesthetize the rats.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery. Sham-operated animals will undergo the same procedure without LAD ligation.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animals closely for recovery.

  • Treatment Initiation: Begin treatment with this compound or vehicle 24 hours post-surgery and continue for a specified duration (e.g., 4-8 weeks).

  • Echocardiographic Assessment: Perform echocardiography at baseline (before MI), and at various time points post-MI (e.g., 1, 4, and 8 weeks) to assess LV function (ejection fraction, fractional shortening) and dimensions.

  • Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess parameters like LV end-diastolic pressure (LVEDP).

  • Histological Analysis: Euthanize the animals and collect heart tissue for histological analysis of infarct size, fibrosis, and cardiomyocyte hypertrophy.

Experimental Workflow Diagrams

SHR_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline_bp Baseline Blood Pressure Measurement (3-5 days) acclimatization->baseline_bp grouping Random Group Allocation (Vehicle, this compound Doses) baseline_bp->grouping treatment Daily Oral Administration (4 weeks) grouping->treatment bp_monitoring Weekly Blood Pressure Monitoring treatment->bp_monitoring terminal Terminal Procedures (Blood & Tissue Collection) treatment->terminal End of Study bp_monitoring->treatment end End terminal->end

Caption: Experimental workflow for evaluating this compound in Spontaneously Hypertensive Rats.

MI_Workflow start Start mi_induction Myocardial Infarction (LAD Ligation) start->mi_induction post_op Post-Operative Care & Recovery mi_induction->post_op treatment Daily Treatment Initiation (24h post-MI) post_op->treatment echo Echocardiography (Weekly/Bi-weekly) treatment->echo hemo Invasive Hemodynamic Measurements treatment->hemo End of Study echo->treatment histology Histological Analysis hemo->histology end End histology->end

Caption: Experimental workflow for assessing the cardioprotective effects of this compound post-myocardial infarction.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Blood Pressure in SHRs

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Week 4 SBP (mmHg)Change in SBP (mmHg)
Vehicle0
This compoundLow
This compoundMedium
This compoundHigh

Data to be presented as Mean ± SEM.

Table 2: Echocardiographic and Hemodynamic Parameters in the MI Model

ParameterShamVehicle-Treated MIThis compound-Treated MI
Echocardiography
Left Ventricular Ejection Fraction (%)
Left Ventricular Fractional Shortening (%)
Left Ventricular Internal Diameter at end-diastole (mm)
Hemodynamics
LV End-Diastolic Pressure (mmHg)
Histology
Infarct Size (%)N/A
Interstitial Fibrosis (%)

Data to be presented as Mean ± SEM.

Table 3: Pharmacokinetic Parameters of this compound and Zabiciprilat

ParameterThis compoundZabiciprilat
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng·h/mL)
Half-life (t1/2) (h)

Data to be presented as Mean ± SD.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to thoroughly evaluate the therapeutic potential of this compound for the treatment of hypertension and heart failure. The provided templates for data presentation and workflow diagrams will aid in the systematic collection and interpretation of experimental results.

References

Application Note: Cell-Based and Biochemical Assays for Screening ACE Inhibitor Activity of Zabicipril

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] The Angiotensin-Converting Enzyme (ACE) is a key metalloenzyme in this system, primarily responsible for converting the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.[2][3] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention.[2][4] ACE also inactivates bradykinin, a potent vasodilator.[2] Consequently, inhibiting ACE is a primary therapeutic strategy for managing hypertension and heart failure.[5]

Zabicipril is an Angiotensin-Converting Enzyme inhibitor that has been evaluated for its pharmacodynamic and pharmacokinetic effects.[6][7] Screening and characterizing the activity of new ACE inhibitors like this compound requires robust and reliable assays. This document provides detailed protocols for two complementary methods: a high-throughput biochemical (cell-free) assay suitable for primary screening, and a cell-based assay designed to measure downstream signaling events, offering deeper mechanistic insights.

The Renin-Angiotensin System (RAS) and ACE Inhibition

The classical RAS pathway begins with the cleavage of angiotensinogen by renin to form Angiotensin I.[8] ACE then converts Angiotensin I to Angiotensin II, the primary active hormone of the system.[8][9] ACE inhibitors, such as this compound, block this conversion, leading to reduced Angiotensin II levels and increased bradykinin levels, which collectively result in vasodilation and a decrease in blood pressure.[2][9]

RAS_Pathway cluster_blood_vessel Blood Vessel cluster_inhibitor Pharmacological Intervention Angiotensinogen Angiotensinogen (Liver-derived prohormone) AngI Angiotensin I (Inactive) Angiotensinogen->AngI Renin AngII Angiotensin II (Active Vasoconstrictor) AngI->AngII ACE AngI->AngII Vasoconstriction Vasoconstriction & Aldosterone Release AngII->Vasoconstriction This compound This compound (ACE Inhibitor) ACE_Node ACE This compound->ACE_Node inhibits

Caption: The Renin-Angiotensin System (RAS) pathway and the inhibitory action of this compound on ACE.

Data Presentation: this compound Activity

Quantitative analysis of inhibitor potency is crucial for drug development. Data is typically presented to show dose-dependent inhibition and to determine key parameters like the half-maximal inhibitory concentration (IC50).

Table 1: In Vivo Plasma ACE Inhibition by a Single Oral Dose of this compound This table summarizes the dose-related inhibition of plasma ACE activity in normotensive male subjects following a single oral administration of this compound.[6]

This compound Dose (mg)Peak Inhibition (%)Time to Peak Inhibition (hours)Inhibition at 24 hours (%)
0.03 - 2.0Dose-related increase~4-
2.5> 90%4~60%
10.0> 90%4> 60%

Data adapted from studies on normotensive subjects, indicating that near-maximal ACE inhibition is achieved at a dose of 2.5 mg.[6][7]

Table 2: Example IC50 Data for Novel ACE Inhibitors This table illustrates how IC50 values, the concentration of an inhibitor required to reduce enzyme activity by 50%, are typically presented for comparison. While specific IC50 data for this compound from cell-based assays is not publicly available, this format is standard.

CompoundSourceIC50 (mg/mL)Assay Type
Pea Protein HydrolysateCommercial Pea Protein0.61In vitro enzymatic
Pea Protein <3 kDa FractionCommercial Pea Protein0.43In vitro enzymatic
Captopril (Control)SyntheticValue dependent on assay conditionsIn vitro enzymatic
This compound (Test)SyntheticTo be determinedIn vitro / Cell-based

Example data for pea protein hydrolysates are included for illustrative purposes.[10]

Experimental Protocols

Protocol 1: High-Throughput Fluorometric ACE Inhibition Assay (Cell-Free)

This protocol describes a common method for screening ACE inhibitors using a synthetic fluorogenic substrate. The assay is rapid, sensitive, and adaptable for high-throughput screening in a 96-well plate format.[1][11]

Principle: Active ACE cleaves a synthetic, fluorogenic peptide substrate.[1] This cleavage separates a fluorophore from a quencher moiety, resulting in a measurable increase in fluorescence. The fluorescence intensity is directly proportional to ACE activity.[11] In the presence of an inhibitor like this compound, ACE activity is reduced, leading to a decrease in the fluorescence signal.

Workflow_Diagram start Start: Prepare Reagents plate_prep Plate Preparation: - Add Assay Buffer - Add this compound dilutions (Sample) - Add Inhibitor Control (e.g., Captopril) - Add Vehicle Control (e.g., DMSO) start->plate_prep add_enzyme Add ACE Enzyme Solution to all wells except blank plate_prep->add_enzyme incubate1 Pre-incubate at 37°C (5-10 minutes) add_enzyme->incubate1 add_substrate Initiate Reaction: Add Fluorogenic Substrate incubate1->add_substrate read_plate Measure Fluorescence (Ex: 320 nm, Em: 405 nm) Kinetic or Endpoint Reading add_substrate->read_plate analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read_plate->analyze end End analyze->end

Caption: Experimental workflow for the high-throughput fluorometric ACE inhibition assay.

Materials and Reagents:

  • ACE Assay Buffer: (e.g., Tris-buffered saline, pH 8.3, containing ZnCl2).[12]

  • Recombinant Human ACE: (Commercially available).

  • Fluorogenic ACE Substrate: (e.g., Mca-APK(Dnp) or Abz-Gly-Phe(NO2)-Pro).[12][13]

  • This compound: Stock solution in an appropriate solvent (e.g., DMSO or water).

  • Positive Control Inhibitor: Captopril or Lisinopril.[11]

  • 96-well black opaque microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare fresh serial dilutions of this compound and the control inhibitor in Assay Buffer. The final solvent concentration should not exceed 1%.[14]

  • Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:

    • Blank Wells: 80 µL Assay Buffer (for substrate background).

    • Control Wells (100% Activity): 40 µL Assay Buffer + 40 µL ACE solution.

    • Inhibitor Wells: 40 µL of this compound dilution + 40 µL ACE solution.

  • Enzyme Addition: Prepare a working solution of ACE in cold Assay Buffer. Add 40 µL to each well (except the Blank wells).

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Prepare the ACE substrate solution according to the manufacturer's instructions. Add 20-50 µL of the substrate solution to all wells to start the reaction.[11]

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure fluorescence intensity (Excitation ~320 nm, Emission ~405 nm) every minute for 10-20 minutes (kinetic reading) or after a fixed incubation time (endpoint reading).[1][11]

Data Analysis:

  • Subtract the background fluorescence (Blank wells) from all readings.

  • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

  • Calculate the percentage of ACE inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Control)] * 100

  • Plot % Inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based ACE Signaling Assay (JNK Phosphorylation)

This advanced assay measures a downstream cellular event triggered by ACE inhibition, providing a more physiologically relevant assessment of drug activity. Binding of an inhibitor to ACE can induce a signaling cascade independent of the RAS pathway, involving the phosphorylation of c-Jun N-terminal kinase (JNK).[15][16]

Principle: In certain cell types like endothelial cells, the binding of an ACE inhibitor to the extracellular domain of ACE can trigger an intracellular signaling cascade.[16] This leads to the phosphorylation and activation of JNK.[15] The level of phosphorylated JNK (p-JNK) can be quantified using methods like Western Blotting or specific ELISA kits, serving as a biomarker for this compound's engagement with its cellular target.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACE ACE (Transmembrane Protein) CK2 CK2 ACE->CK2 activates Inhibitor This compound Inhibitor->ACE binds ACE_p Phosphorylated ACE (Ser1270) CK2->ACE_p phosphorylates MKK7 MKK7 ACE_p->MKK7 activates JNK JNK MKK7->JNK phosphorylates JNK_p Phosphorylated JNK (p-JNK) JNK->JNK_p cJun_p Phosphorylated c-Jun JNK_p->cJun_p translocates & phosphorylates c-Jun AP1 AP-1 Activation cJun_p->AP1 Gene Gene Expression (e.g., COX-2) AP1->Gene

Caption: ACE inhibitor-induced intracellular signaling cascade leading to JNK activation.[16]

Materials and Reagents:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cell lines endogenously expressing ACE.

  • Cell Culture Medium: Appropriate medium (e.g., EGM-2) supplemented with serum and growth factors.

  • This compound: Stock solution prepared in sterile, cell-culture grade solvent.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Detection System:

    • For Western Blot: Primary antibodies (anti-p-JNK, anti-total-JNK, anti-GAPDH), HRP-conjugated secondary antibody, and chemiluminescence substrate.

    • For ELISA: A commercially available p-JNK ELISA kit.

Procedure:

  • Cell Culture: Seed HUVECs in 6-well plates and grow until they reach 80-90% confluency.

  • Serum Starvation: To reduce basal signaling activity, starve the cells in a low-serum medium for 4-6 hours prior to treatment.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 15, 30, 60 minutes). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate using ice-cold lysis buffer.

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Detection of p-JNK:

    • Western Blot: a. Normalize protein samples and separate them by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against p-JNK and a loading control (total JNK or GAPDH). d. Incubate with an HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry.

    • ELISA: a. Follow the manufacturer's protocol for the p-JNK ELISA kit, using the prepared cell lysates.

Data Analysis:

  • For Western blot data, normalize the p-JNK band intensity to the total JNK or GAPDH intensity.

  • Plot the normalized p-JNK levels against the this compound concentration to observe the dose-dependent effect on JNK signaling.

Conclusion The provided protocols offer a two-tiered approach for evaluating the ACE inhibitor this compound. The high-throughput fluorometric assay is ideal for initial screening and determining inhibitor potency (IC50), while the cell-based JNK phosphorylation assay provides critical insights into the compound's mechanism of action at a cellular level. Together, these methods facilitate a comprehensive characterization of novel ACE inhibitors for drug development programs.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Zabicipril and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of Zabicipril, a prodrug angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite, Zabiciprilat. The provided protocols and data are based on available research and are intended to guide further studies in drug development and pharmacology.

Introduction

This compound (S 9650) is an orally administered prodrug that undergoes in-vivo hydrolysis to its pharmacologically active diacid metabolite, Zabiciprilat (S 10211).[1][2] Zabiciprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure.[1][3][4] By inhibiting ACE, Zabiciprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Understanding the pharmacokinetic profile of both the parent drug and its active metabolite is essential for optimizing dosing regimens and predicting therapeutic outcomes. This document outlines the methodologies for quantifying this compound and Zabiciprilat in biological matrices and provides a framework for their pharmacokinetic and pharmacodynamic modeling.

Metabolic Pathway of this compound

This compound is converted to its active form, Zabiciprilat, through a hydrolysis reaction that cleaves the ester group. This biotransformation is a critical step for the drug's therapeutic activity.

G This compound This compound (Prodrug) Hydrolysis Hydrolysis (De-esterification) This compound->Hydrolysis Zabiciprilat Zabiciprilat (Active Metabolite) Hydrolysis->Zabiciprilat Inhibition Inhibition Zabiciprilat->Inhibition ACE Angiotensin-Converting Enzyme (ACE) ACE->Inhibition

Metabolic activation of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its active metabolite, Zabiciprilat.

Table 1: Immunoassay Parameters for Quantification of this compound and Zabiciprilat

AnalyteAssay TypeQuantification LimitMean Reproducibility
This compoundEnzyme Immunoassay1.2 ng/mL[1]15%[1]
ZabiciprilatEnzyme Immunoassay0.8 ng/mL[1]19%[1]
This compoundRadioimmunoassay1.2 ng/mLNot Reported
ZabiciprilatRadioimmunoassay0.8 ng/mLNot Reported

Table 2: Pharmacodynamic Parameters of Zabiciprilat

ParameterValueCondition
Peak Plasma Concentration (Cmax) of Zabiciprilat~20 ng/mLAfter a single 2.5 mg oral dose of this compound[5]
ACE Inhibition>90% at 4 hoursAfter a single 2.5 mg oral dose of this compound[3][4]
ACE Inhibition60% at 24 hoursAfter a single 2.5 mg oral dose of this compound[3][4]

Table 3: Pharmacokinetic-Pharmacodynamic (PK-PD) Model Parameters for Zabiciprilat (Hill Equation)

EffectEmaxCE50 (ng/mL)γ (Hill Coefficient)
Plasma Converting Enzyme Activity (PCEA)-99 ± 1%2.2 ± 1.01.0 ± 0.4
Brachial Artery Flow (BAF)55 ± 26 mL/min5.1 ± 4.02.4 ± 1.6
Brachial Vascular Resistance (BVR)-45 ± 10%2.0 ± 1.32.3 ± 1.4

Data obtained from a study in normotensive volunteers. Emax represents the maximum effect, CE50 is the concentration at which 50% of the maximum effect is observed, and γ is the Hill coefficient which describes the steepness of the concentration-response curve.[5]

Experimental Protocols

Detailed experimental protocols for the specific quantification of this compound and Zabiciprilat are not publicly available. However, based on the principles of competitive immunoassays described in the literature, the following general protocols can be adapted.

Protocol: Competitive Enzyme Immunoassay for this compound/Zabiciprilat

This protocol is a generalized procedure based on the described enzyme immunoassays for this compound and Zabiciprilat, which utilize acetylcholinesterase as the label.[1]

Materials:

  • 96-well microtiter plates coated with monoclonal anti-rabbit IgG antibody

  • Specific rabbit anti-Zabicipril or anti-Zabiciprilat antibodies

  • This compound or Zabiciprilat standards

  • This compound- or Zabiciprilat-acetylcholinesterase tracer

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20)

  • Ellman's reagent (for detection)

  • Plate reader

Procedure:

  • Standard/Sample Addition: Add 50 µL of standards, controls, or plasma samples to the wells of the microtiter plate.

  • Tracer and Antibody Addition: Add 50 µL of the respective acetylcholinesterase-labeled tracer and 50 µL of the specific rabbit antibody to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound components.

  • Enzymatic Reaction: Add 200 µL of Ellman's reagent to each well.

  • Detection: Measure the absorbance at a specific wavelength (e.g., 414 nm) using a microplate reader. The absorbance is inversely proportional to the concentration of this compound or Zabiciprilat in the sample.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentrations of the unknown samples by interpolating from the standard curve.

Protocol: Competitive Radioimmunoassay for this compound/Zabiciprilat

This protocol is a generalized procedure based on the described radioimmunoassays for this compound and Zabiciprilat.[2]

Materials:

  • Polypropylene tubes

  • Specific rabbit anti-Zabicipril or anti-Zabiciprilat antibodies

  • This compound or Zabiciprilat standards

  • Radiolabeled ([³H]) this compound or Zabiciprilat tracer

  • Separation reagent (e.g., charcoal-dextran suspension or second antibody)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reagent Addition: To each tube, add 100 µL of standard, control, or plasma sample, 100 µL of the specific antibody, and 100 µL of the radiolabeled tracer.

  • Incubation: Vortex the tubes and incubate for a specified time (e.g., 24 hours) at 4°C to reach binding equilibrium.

  • Separation: Add the separation reagent to each tube to precipitate the antibody-bound fraction. Centrifuge the tubes to pellet the precipitate.

  • Measurement: Decant the supernatant and measure the radioactivity in the pellet (bound fraction) or the supernatant (free fraction) using a scintillation counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Calculate the concentrations in the unknown samples from this curve.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Workflow

The relationship between the plasma concentration of Zabiciprilat and its pharmacodynamic effects can be modeled to understand the time course of drug action and to predict the effects at different dosing levels.

G cluster_0 Data Collection cluster_1 Model Development cluster_2 Model Fitting and Validation cluster_3 Simulation and Prediction PK_Data Pharmacokinetic Data (Zabiciprilat Plasma Concentration vs. Time) PK_Model Pharmacokinetic Model (e.g., Compartmental Model) PK_Data->PK_Model PD_Data Pharmacodynamic Data (e.g., ACE Inhibition, Blood Pressure vs. Time) PD_Model Pharmacodynamic Model (e.g., Hill Equation/Emax Model) PD_Data->PD_Model PK_PD_Link Link Model (Relates Plasma Concentration to Effect-Site Concentration) PK_Model->PK_PD_Link PD_Model->PK_PD_Link Parameter_Estimation Parameter Estimation (e.g., Emax, EC50, γ) PK_PD_Link->Parameter_Estimation Model_Validation Model Validation (e.g., Goodness-of-fit plots, Visual Predictive Check) Parameter_Estimation->Model_Validation Dose_Response_Simulation Dose-Response Simulation Model_Validation->Dose_Response_Simulation Optimal_Dosing_Regimen Prediction of Optimal Dosing Regimen Dose_Response_Simulation->Optimal_Dosing_Regimen

Workflow for PK-PD modeling.

Steps in the PK-PD Modeling Process:

  • Data Acquisition: Collect time-course data for both the plasma concentrations of Zabiciprilat (PK data) and the relevant pharmacodynamic endpoints (PD data), such as percentage of ACE inhibition or changes in blood pressure.

  • Pharmacokinetic Modeling: Develop a compartmental model (e.g., one- or two-compartment model) to describe the absorption, distribution, metabolism, and elimination of Zabiciprilat.

  • Pharmacodynamic Modeling: Select an appropriate PD model to describe the relationship between drug concentration and effect. For ACE inhibitors like Zabiciprilat, the Hill equation (a sigmoid Emax model) is often used.

  • PK-PD Model Linking: Connect the PK and PD models. This may involve a direct link, assuming the drug in plasma is in equilibrium with the site of action, or an indirect link (e.g., using an effect compartment) if there is a delay between plasma concentration and the observed effect.

  • Parameter Estimation: Use non-linear mixed-effects modeling software to estimate the parameters of the PK-PD model (e.g., Emax, CE50, Hill coefficient).

  • Model Validation: Assess the goodness-of-fit of the model using various diagnostic plots and statistical tests.

  • Simulation: Use the final model to simulate the pharmacodynamic effects of different dosing regimens to predict the optimal dose and frequency for achieving the desired therapeutic effect.

Conclusion

The provided application notes and protocols offer a foundational guide for the pharmacokinetic and pharmacodynamic evaluation of this compound and its active metabolite, Zabiciprilat. While specific, detailed experimental procedures and a complete pharmacokinetic dataset are not fully available in the public domain, the information and generalized protocols presented here can be adapted and optimized for research and development purposes. The quantitative data and modeling workflows will aid in the design of future studies and the interpretation of experimental results in the context of ACE inhibitor pharmacology.

References

Application Notes and Protocols for the Study of Zabicipril in Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific data on the direct use of zabicipril in dedicated endothelial dysfunction studies is limited. The following application notes and protocols are based on the established mechanisms of angiotensin-converting enzyme (ACE) inhibitors and data from studies on structurally and functionally similar ACE inhibitors, such as zofenoprilat. These should serve as a guide for researchers, scientists, and drug development professionals to design and conduct experiments with this compound.

Introduction to this compound and Endothelial Dysfunction

Endothelial dysfunction is a key initiating factor in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a shift in the functions of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. A critical aspect of this dysfunction is the imbalance between the production of vasodilators, primarily nitric oxide (NO), and vasoconstrictors, such as endothelin-1 (ET-1).

This compound, as an ACE inhibitor, is expected to improve endothelial function through a dual mechanism:

  • Inhibition of Angiotensin II production: Angiotensin II, a potent vasoconstrictor, also stimulates the production of reactive oxygen species (ROS), which can quench NO and promote inflammation. By blocking its production, this compound can reduce these detrimental effects.

  • Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator that stimulates the release of NO from endothelial cells. By inhibiting ACE, this compound increases the local concentration of bradykinin, thereby enhancing NO production.

Quantitative Data Summary (Based on Studies with Zofenoprilat)

The following table summarizes quantitative data from a study comparing the effects of different ACE inhibitors on human umbilical vein endothelial cells (HUVECs). This data can be used as a benchmark for designing dose-response studies with this compound.

ACE Inhibitor (at 10⁻⁸ M)Reduction in Spontaneous ET-1 SecretionIncrease in Nitric Oxide Metabolite Production
ZofenoprilatMore effective than other tested ACE-I+89% (significantly higher than others)
CaptoprilEffective+65%
EnalaprilatEffective+64%
LisinoprilEffective+63%

Data extracted from a study by de Nigris et al.[1]

Key Experimental Protocols

Assessment of Endothelial Nitric Oxide Synthase (eNOS) Activity

This protocol describes a method to determine the effect of this compound on eNOS activity in cultured endothelial cells.

Principle:

eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. By measuring the formation of radiolabeled L-citrulline from radiolabeled L-arginine, eNOS activity can be quantified.

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • This compound

  • L-[¹⁴C]arginine

  • Cell lysis buffer

  • Dowex AG50WX-8 resin (Na⁺ form)

  • Scintillation fluid and counter

Protocol:

  • Culture endothelial cells to confluence in appropriate multi-well plates.

  • Treat the cells with varying concentrations of this compound for a predetermined time. Include a vehicle control.

  • Wash the cells with Krebs-Ringer buffer.

  • Incubate the cells with L-[¹⁴C]arginine in the presence of calcium and calmodulin for 30 minutes.

  • Stop the reaction by adding ice-cold cell lysis buffer.

  • Separate L-[¹⁴C]citrulline from unreacted L-[¹⁴C]arginine by passing the lysate through a column containing Dowex AG50WX-8 resin.

  • Quantify the amount of L-[¹⁴C]citrulline in the eluate using a scintillation counter.

  • Calculate and compare the eNOS activity between control and this compound-treated groups.

Measurement of Nitric Oxide (NO) Production

This protocol outlines the measurement of nitrite and nitrate (NOx), stable metabolites of NO, in the cell culture supernatant using the Griess reaction.

Principle:

The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically. Nitrate is first reduced to nitrite before the reaction.

Materials:

  • Cell culture supernatant from this compound-treated and control endothelial cells

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase

  • NADPH

  • Sodium nitrite standard solutions

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant from cells treated with this compound and controls.

  • To measure total NOx, first convert nitrate to nitrite by incubating the samples with nitrate reductase and NADPH.

  • Add Griess reagent to the samples and standards.

  • Incubate in the dark for 15-20 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of NOx in the samples by comparing the absorbance to the standard curve.

Quantification of Endothelin-1 (ET-1) Secretion

This protocol describes the measurement of ET-1 levels in cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Principle:

A specific antibody for ET-1 is coated on a microplate. The ET-1 in the sample binds to this antibody. A second, enzyme-linked antibody is then added, which also binds to the captured ET-1. The addition of a substrate results in a color change proportional to the amount of ET-1.

Materials:

  • Cell culture supernatant from this compound-treated and control endothelial cells

  • Commercially available ET-1 ELISA kit

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant from cells treated with this compound and controls.

  • Follow the manufacturer's instructions for the ET-1 ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating to allow ET-1 to bind.

    • Washing the plate.

    • Adding the enzyme-linked secondary antibody.

    • Incubating and washing.

    • Adding the substrate and stopping the reaction.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the concentration of ET-1 in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

zabicipril_mechanism cluster_ace_inhibition ACE Inhibition by this compound cluster_endothelial_effects Effects on Endothelial Function Angiotensin I Angiotensin I ACE ACE Angiotensin I->ACE Angiotensin II Angiotensin II ET-1 Production ET-1 Production Angiotensin II->ET-1 Production Stimulates Bradykinin Bradykinin Bradykinin->ACE eNOS eNOS Bradykinin->eNOS Stimulates Inactive Peptides Inactive Peptides ACE->Angiotensin II Conversion ACE->Inactive Peptides Degradation This compound This compound This compound->ACE Inhibits NO Production NO Production eNOS->NO Production Vasodilation Vasodilation NO Production->Vasodilation NO Production->ET-1 Production Inhibits Vasoconstriction Vasoconstriction ET-1 Production->Vasoconstriction

Caption: Mechanism of this compound on Endothelial Function.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Biochemical Assays cluster_data_analysis Data Analysis Culture Endothelial Cells Culture Endothelial Cells Treat with this compound Treat with this compound Culture Endothelial Cells->Treat with this compound Collect Supernatant Collect Supernatant Treat with this compound->Collect Supernatant Lyse Cells Lyse Cells Treat with this compound->Lyse Cells NOx Assay (Griess) NOx Assay (Griess) Collect Supernatant->NOx Assay (Griess) ET-1 ELISA ET-1 ELISA Collect Supernatant->ET-1 ELISA eNOS Activity Assay eNOS Activity Assay Lyse Cells->eNOS Activity Assay Data Analysis and Interpretation Data Analysis and Interpretation NOx Assay (Griess)->Data Analysis and Interpretation ET-1 ELISA->Data Analysis and Interpretation eNOS Activity Assay->Data Analysis and Interpretation

Caption: Experimental workflow for studying this compound's effects.

These application notes and protocols provide a framework for investigating the effects of this compound on endothelial dysfunction. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs and to consult the primary literature for further details.

References

Application of Sacubitril/Valsartan in Cardiac Remodeling Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The initial request specified "Zabicipril." However, a comprehensive search of scientific literature and databases did not yield any information on a compound with this name. It is possible that this is a novel compound not yet in the public domain or a typographical error. Therefore, to provide a valuable and actionable response within the requested topic of cardiac remodeling, these application notes have been created for Sacubitril/Valsartan , a well-established and highly relevant drug in this field of research.

Introduction:

Sacubitril/Valsartan is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that has demonstrated significant efficacy in reducing morbidity and mortality in patients with heart failure.[1][2][3] Its dual mechanism of action—simultaneously blocking the angiotensin II type 1 receptor with valsartan and inhibiting neprilysin with sacubitril's active metabolite—offers a powerful approach to mitigating and reversing the pathological processes of cardiac remodeling. These notes provide an overview of its application in research, detailing its effects on cardiac structure and function, relevant signaling pathways, and protocols for preclinical and clinical investigation.

Quantitative Data on the Effects of Sacubitril/Valsartan on Cardiac Remodeling

The following tables summarize the quantitative effects of Sacubitril/Valsartan on key parameters of cardiac remodeling observed in both clinical and preclinical studies.

Table 1: Echocardiographic and Hemodynamic Parameters in Human Studies

ParameterBaseline ValueFollow-up ValuePercentage ChangeStudy PopulationDuration of TreatmentReference
Left Ventricular Ejection Fraction (LVEF)35 ± 6.1%50 ± 8.8%+42.8%HFrEF Patients (n=93)6 months[4]
Left Ventricular Ejection Fraction (LVEF)29.5 ± 5%36.2 ± 5%+22.8%HFrEF Patients (n=26)60 days[5][6]
Left Ventricular End-Diastolic Diameter (LVEDd)6.0 ± 0.7 cm5.5 ± 0.8 cm-8.3%HFrEF Patients (n=93)12 months[4]
Indexed Left Ventricular End-Systolic Volume (LVESVi)38.6 ± 8.7 ml/m²34.0 ± 10.0 ml/m²-12.0%HFrEF Patients (n=26)60 days[5][6]
Indexed Left Ventricular End-Diastolic Volume (LVEDVi)---5.42 mL/m² (relative reduction vs. non-S/V)HFrEF Patients (n=354 per group)8-12 months[7]

Table 2: Biomarkers of Cardiac Fibrosis and Inflammation in Human Studies

BiomarkerBaseline ValueFollow-up ValuePercentage ChangeStudy PopulationDuration of TreatmentReference
Procollagen Type I C-terminal Propeptide (PICP)147.8 ± 16.0 ng/ml85.4 ± 16.8 ng/ml-42.2%HFrEF Patients (n=26)60 days[5][6]
Human Cartilage Glycoprotein-39 (YKL-40)191.8 ± 25.8 ng/ml101.9 ± 13.8 ng/ml-46.8%HFrEF Patients (n=26)60 days[5][6]
Plasma Renin Activity (PRA)7.47 ± 1.78 ng/mL/h1.55 ± 0.40 ng/ml/h-79.2%HFrEF Patients (n=26)60 days[5]
Aldosterone (Aldo)22.3 ± 5.12 ng/dL5.19 ± 3.4 ng/dl-76.7%HFrEF Patients (n=26)60 days[5]

Table 3: Histological and Molecular Markers in Preclinical Animal Models

ParameterModelControl/Vehicle GroupSacubitril/Valsartan GroupPercentage ChangeReference
Cardiomyocyte Cross-Sectional AreaAngiotensin II-induced hypertrophy in miceIncreasedSignificantly smaller than vehicleNot specified, but most strongly suppressed vs. valsartan and enalapril[2][8]
Collagen Volume Fraction (CVF)Myocardial Infarction in ratsDramatically increasedSignificantly reducedNot specified[9]
TGF-β1 Protein ExpressionMyocardial Infarction in ratsIncreasedReduced by 71.7% vs. vehicle-71.7%[9]
p-Smad3 Protein ExpressionMyocardial Infarction in ratsIncreasedReduced by 61.9% vs. vehicle-61.9%[9]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the mechanism of action of Sacubitril/Valsartan and a typical experimental workflow for its study in a preclinical setting.

Mechanism of Action of Sacubitril/Valsartan cluster_0 Sacubitril/Valsartan cluster_1 Renin-Angiotensin-Aldosterone System (RAAS) cluster_2 Natriuretic Peptide System Sacubitril (Prodrug) Sacubitril (Prodrug) Valsartan Valsartan AT1 Receptor AT1 Receptor Valsartan->AT1 Receptor Blocks Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Angiotensin II->AT1 Receptor RAAS Effects Vasoconstriction Fibrosis Hypertrophy Sodium/Water Retention AT1 Receptor->RAAS Effects Activates Natriuretic Peptides (ANP, BNP) Natriuretic Peptides (ANP, BNP) Neprilysin Neprilysin Natriuretic Peptides (ANP, BNP)->Neprilysin Degrades NP Receptors NP Receptors Natriuretic Peptides (ANP, BNP)->NP Receptors Inactive Fragments Inactive Fragments Neprilysin->Inactive Fragments NP Effects Vasodilation Anti-fibrotic Anti-hypertrophic Natriuresis/Diuresis NP Receptors->NP Effects Activates Sacubitrilat (Active) Sacubitrilat (Active) Sacubitrilat (Active)->Neprilysin Inhibits

Caption: Mechanism of Action of Sacubitril/Valsartan.

Preclinical Experimental Workflow for Cardiac Remodeling cluster_analysis Analysis Types Animal Model Selection Select Animal Model (e.g., C57BL/6J Mice, Sprague-Dawley Rats) Induction Induce Cardiac Remodeling (e.g., Ang II Infusion, LAD Ligation) Baseline Assessment Baseline Assessment (Echocardiography) Induction->Baseline Assessment Treatment Groups Randomize into Treatment Groups - Vehicle Control - Sacubitril/Valsartan - Comparator (e.g., Valsartan) Baseline Assessment->Treatment Groups Treatment Period Administer Treatment (e.g., 2-4 weeks) Treatment Groups->Treatment Period Interim Assessments Interim Assessments (e.g., Blood Pressure) Treatment Period->Interim Assessments Final Assessment Final Functional Assessment (Echocardiography) Treatment Period->Final Assessment Tissue Harvest Euthanasia and Tissue Harvest (Hearts, Blood) Final Assessment->Tissue Harvest Analysis Ex Vivo Analysis Tissue Harvest->Analysis Histology Histology (Sirius Red, H&E, Dystrophin) Analysis->Histology Molecular Molecular Biology (qPCR, Western Blot) Analysis->Molecular Biomarkers Biomarker Analysis (ELISA) Analysis->Biomarkers

Caption: Preclinical Experimental Workflow.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of Sacubitril/Valsartan in cardiac remodeling research.

Protocol 1: Angiotensin II-Induced Cardiac Hypertrophy in Mice

This protocol is adapted from studies investigating the anti-hypertrophic effects of Sacubitril/Valsartan independent of blood pressure reduction.[2][8]

1. Animal Model and Induction of Hypertrophy: a. Use male C57BL/6J mice, 8-10 weeks old. b. Anesthetize the mice (e.g., with isoflurane). c. Implant a subcutaneous osmotic minipump (e.g., Alzet Model 2004) to deliver Angiotensin II at a rate of 1.0-2.0 mg/kg/day for 2-4 weeks to induce hypertension and cardiac hypertrophy.

2. Treatment Administration: a. After 7 days of Angiotensin II infusion, randomize mice into treatment groups: i. Vehicle control (e.g., saline or appropriate buffer). ii. Sacubitril/Valsartan (e.g., 60 mg/kg/day via oral gavage). iii. Valsartan (e.g., 30 mg/kg/day via oral gavage). iv. Enalapril (e.g., 10 mg/kg/day via oral gavage). b. Administer treatment daily for the remaining duration of the Angiotensin II infusion (e.g., 2 weeks).

3. Functional Assessment (Echocardiography): a. Perform transthoracic echocardiography at baseline (before pump implantation) and at the end of the treatment period. b. Under light anesthesia, measure parameters such as left ventricular internal dimension at end-diastole (LVIDd), left ventricular posterior wall thickness (LVPWT), and interventricular septum thickness (IVST) to assess cardiac hypertrophy and function. Calculate Left Ventricular Mass (LVM).

4. Histological Analysis: a. At the end of the study, euthanize mice and excise the hearts. b. Fix hearts in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections. c. Perform Hematoxylin and Eosin (H&E) staining to visualize general morphology and cardiomyocyte size. d. Perform Picrosirius Red staining to quantify interstitial and perivascular collagen deposition (fibrosis). e. Use image analysis software (e.g., ImageJ) to measure cardiomyocyte cross-sectional area and the percentage of fibrotic area.

Protocol 2: Myocardial Infarction-Induced Cardiac Remodeling in Rats

This protocol is based on studies evaluating the effects of Sacubitril/Valsartan on post-infarction remodeling and fibrosis.[9]

1. Animal Model and Induction of Myocardial Infarction (MI): a. Use male Sprague-Dawley rats (200-250g). b. Anesthetize the rats (e.g., with sodium pentobarbital) and mechanically ventilate. c. Perform a left thoracotomy to expose the heart. d. Ligate the left anterior descending (LAD) coronary artery with a suture to induce MI. Successful ligation is confirmed by the appearance of a pale area on the ventricle. e. A sham group should undergo the same procedure without LAD ligation.

2. Treatment Administration: a. Beginning 24 hours post-MI, randomize rats into treatment groups: i. Sham + Vehicle. ii. MI + Vehicle. iii. MI + Sacubitril/Valsartan (e.g., 68 mg/kg/day via oral gavage). iv. MI + Valsartan (e.g., 30 mg/kg/day via oral gavage). b. Continue daily treatment for a period of 4-8 weeks.

3. Functional Assessment (Echocardiography): a. Perform echocardiography at baseline (for randomization balancing) and at the end of the study. b. Measure LVEF, fractional shortening (FS), left ventricular end-diastolic volume (LVEDV), and left ventricular end-systolic volume (LVESV) to assess cardiac function and dilation.

4. Histological and Molecular Analysis: a. At the study's conclusion, harvest the hearts. b. For histology, fix the heart tissue as described in Protocol 1 and perform Masson's Trichrome or Picrosirius Red staining to determine infarct size and collagen deposition (fibrosis). c. For molecular analysis, snap-freeze a portion of the ventricular tissue (border zone of the infarct) in liquid nitrogen. d. Perform Western blotting to quantify protein levels of key fibrotic signaling molecules, such as TGF-β1, Smad2, and phosphorylated Smad2/3. e. Use quantitative PCR (qPCR) to measure the gene expression of collagens (Col1a1, Col3a1) and other fibrotic markers.

Protocol 3: Analysis of Circulating Biomarkers in Human Studies

This protocol outlines the methodology for clinical studies assessing the impact of Sacubitril/Valsartan on biomarkers of fibrosis and inflammation.[5][6]

1. Study Design and Patient Population: a. Design a prospective, open-label study. b. Enroll patients with stable heart failure with reduced ejection fraction (HFrEF), for example, LVEF ≤ 40%. c. Ensure patients are on stable, guideline-directed medical therapy.

2. Treatment and Follow-up: a. Initiate treatment with Sacubitril/Valsartan, starting at a low dose (e.g., 24/26 mg or 49/51 mg twice daily) and titrating up to the maximum tolerated dose as per clinical guidelines.[10] b. Schedule follow-up visits at baseline, 30 days, and 60 days (or longer intervals for chronic studies).

3. Blood Sampling and Processing: a. At each visit, collect peripheral venous blood samples into appropriate tubes (e.g., EDTA tubes for plasma). b. Process the blood within one hour of collection by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C). c. Aliquot the resulting plasma and store at -80°C until analysis.

4. Biomarker Analysis: a. Measure the concentrations of biomarkers of interest using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. b. Key biomarkers include: i. Fibrosis: Procollagen Type I C-terminal Propeptide (PICP), Procollagen Type III N-terminal Propeptide (PIIINP). ii. Inflammation: Human Cartilage Glycoprotein-39 (YKL-40), Galectin-3, Soluble ST2 (sST2). iii. Neurohormonal Activation: Plasma Renin Activity (PRA), Aldosterone.

5. Data Analysis: a. Compare the changes in biomarker concentrations from baseline to each follow-up point using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test). b. Correlate changes in biomarkers with changes in clinical and echocardiographic parameters to establish mechanistic links.

References

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of ACE Inhibitors in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the stability and degradation of "Zabicipril" is limited. Therefore, this technical support center utilizes Ramipril, a well-studied Angiotensin-Converting Enzyme (ACE) inhibitor, as a representative example to illustrate the principles and methodologies for assessing stability and degradation in long-term storage. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for ACE inhibitors like Ramipril?

According to the International Council for Harmonisation (ICH) guidelines, long-term stability testing for drug substances is generally conducted at 25°C ± 2°C with a relative humidity (RH) of 60% ± 5% or at 30°C ± 2°C with an RH of 65% ± 5%.[1][2] The specific storage conditions should be determined based on the climatic zone for which the product is intended.[2] For Ramipril, it is crucial to protect it from moisture, and storage in blisters is recommended over loose tablets.[3][4]

Q2: What are the primary degradation pathways for Ramipril?

Ramipril primarily degrades through two main pathways:

  • Hydrolysis: The ester group in Ramipril can be hydrolyzed to form its active metabolite, Ramiprilat (impurity E).[5]

  • Intramolecular Cyclization: Ramipril can undergo internal cyclization to form Ramipril diketopiperazine (DKP), an inactive impurity (impurity D).[3][5][6]

The predominant degradation pathway can be influenced by formulation factors, such as pH. Basic formulations tend to favor the formation of Ramiprilat, while acidic or neutral formulations may lead to the formation of the inactive DKP.[7]

Q3: How do temperature and humidity affect the stability of Ramipril?

Both temperature and relative humidity (RH) significantly impact the stability of Ramipril. Studies have shown that Ramipril is unstable at elevated temperatures, which accelerates its degradation.[3][4] The drug is also highly susceptible to moisture, and increased RH leads to a higher rate of degradation.[3][4] Therefore, protecting Ramipril from high temperatures and humidity is essential for maintaining its stability during long-term storage.

Q4: What are forced degradation studies, and why are they important?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments.[8] These studies are crucial for:

  • Identifying potential degradation products.[8]

  • Elucidating degradation pathways.

  • Demonstrating the specificity of stability-indicating analytical methods, ensuring that the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[8]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of degradation in the drug substance during long-term storage.

Potential Cause Troubleshooting Steps
Improper Storage Conditions 1. Verify that the storage chambers are calibrated and maintaining the correct temperature and humidity as per the stability protocol. 2. Review the storage records for any temperature or humidity excursions.
Packaging Issues 1. Inspect the integrity of the packaging (e.g., blisters, containers) for any breaches that could expose the drug to moisture or air. 2. Consider using more protective packaging, such as containers with desiccants, especially for moisture-sensitive drugs like Ramipril.[3]
Excipient Incompatibility 1. Review the formulation for any known incompatibilities between the API and excipients. 2. While some excipients can stabilize Ramipril, the tableting process itself can sometimes decrease stability.[3][4]

Issue 2: Poor separation between the parent drug and its degradation products in the HPLC analysis.

Potential Cause Troubleshooting Steps
Suboptimal HPLC Method 1. Adjust Mobile Phase Composition: Modify the ratio of the organic solvent and buffer to improve resolution. For Ramipril, a mobile phase of methanol, tetrahydrofuran, and phosphate buffer has been shown to be effective.[8] 2. Change pH of the Mobile Phase: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like Ramipril and its degradants.[8] 3. Evaluate Different Columns: Test different stationary phases (e.g., C8, C18) to find the one that provides the best selectivity.[9][10]
Co-eluting Impurities 1. Use a photodiode array (PDA) detector to check for peak purity. 2. If co-elution is suspected, further method development, such as adjusting the gradient or temperature, is necessary.

Issue 3: Appearance of new, uncharacterized peaks in the chromatogram during a stability study.

Potential Cause Troubleshooting Steps
New Degradation Product 1. This could indicate a previously unknown degradation pathway. 2. Use LC-MS to obtain the mass of the new impurity to help in its identification and structural elucidation.[5][6]
Interaction with Container/Closure 1. Investigate the possibility of leachables from the packaging material. 2. Analyze a placebo formulation stored under the same conditions to see if the peak is present.
Contamination 1. Review sample preparation procedures to rule out any external contamination. 2. Analyze a blank (solvent) injection to check for system contamination.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies on Ramipril

Stress ConditionReagent/DetailsObservationMajor Degradants
Acid Hydrolysis 0.1 N HCl, 70°CSignificant degradationRamiprilat, Diketopiperazine
Base Hydrolysis 0.1 N NaOHSignificant degradationRamiprilat
Oxidative 3% H₂O₂Significant degradation-
Thermal 70°CDegradation observedDiketopiperazine
Photolytic UV and Visible lightStableNo significant degradation

Data compiled from multiple sources indicating general trends in Ramipril degradation under stress conditions.[8]

Table 2: ICH Recommended Long-Term Stability Testing Conditions

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
or 30°C ± 2°C / 65% RH ± 5% RH
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A(R2) Guideline.[1][2]

Experimental Protocols

Protocol 1: Long-Term Stability Study of Ramipril

  • Objective: To evaluate the stability of Ramipril under ICH-recommended long-term storage conditions.

  • Materials:

    • At least three primary batches of Ramipril drug substance.[1]

    • Appropriate container closure system.

    • ICH-compliant stability chambers.

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Package the Ramipril samples in the proposed container closure system.

    • Place the samples in a stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH.

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[2]

    • At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

  • Acceptance Criteria: The drug substance should remain within its established specifications for assay and impurities throughout the study period.

Protocol 2: Forced Degradation Studies of Ramipril

  • Objective: To identify potential degradation products and establish the degradation pathways of Ramipril.

  • Procedure:

    • Acid Hydrolysis: Dissolve Ramipril in 0.1 N HCl and heat at 70°C. Withdraw samples at various time points, neutralize, and analyze by HPLC.[8]

    • Base Hydrolysis: Dissolve Ramipril in 0.1 N NaOH at room temperature. Withdraw samples at various time points, neutralize, and analyze by HPLC.[8]

    • Oxidative Degradation: Treat a solution of Ramipril with 3% H₂O₂ at room temperature. Analyze samples by HPLC at different intervals.[8]

    • Thermal Degradation: Expose solid Ramipril to dry heat at 70°C. Analyze samples at various time points.[6][8]

    • Photodegradation: Expose a solution and solid Ramipril to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples and a dark control.

Protocol 3: Stability-Indicating RP-HPLC Method for Ramipril

  • Objective: To develop and validate an HPLC method capable of separating and quantifying Ramipril from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: RP-18 column.[8]

    • Mobile Phase: A mixture of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 210 nm.[9][11]

    • Injection Volume: 10 µL.[9]

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

Ramipril_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_cyclization Intramolecular Cyclization (Thermal/Acidic) Ramipril Ramipril Ramiprilat Ramiprilat (Active Metabolite) Ramipril->Ramiprilat Ester Hydrolysis DKP Diketopiperazine (DKP) (Inactive Impurity) Ramipril->DKP Cyclization

Caption: Primary degradation pathways of Ramipril.

Stability_Study_Workflow start Start: Stability Study Protocol place_samples Place Samples in Stability Chambers (e.g., 25°C/60% RH) start->place_samples pull_samples Pull Samples at Time Points (0, 3, 6, 9, 12... months) place_samples->pull_samples analyze Analyze Samples (Appearance, Assay, Impurities) pull_samples->analyze evaluate Evaluate Data Against Specifications analyze->evaluate pass Within Specification evaluate->pass Yes fail Out of Specification (OOS) evaluate->fail No pass->pull_samples Continue Study end End: Determine Shelf-Life pass->end investigate Conduct OOS Investigation fail->investigate

Caption: Workflow for a long-term stability study.

Troubleshooting_Degradation start Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp/RH Logs) start->check_storage storage_ok Check Packaging Integrity check_storage->storage_ok OK storage_issue Correct Storage Conditions check_storage->storage_issue Not OK packaging_ok Review Formulation for Excipient Incompatibility storage_ok->packaging_ok OK packaging_issue Improve Packaging storage_ok->packaging_issue Not OK root_cause Identify Root Cause and Implement Corrective Action packaging_ok->root_cause No Obvious Cause excipient_issue Reformulate or Justify packaging_ok->excipient_issue Incompatibility Found storage_issue->root_cause packaging_issue->root_cause excipient_issue->root_cause

Caption: Troubleshooting unexpected degradation.

References

Troubleshooting cross-reactivity in Zabicipril immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zabicipril immunoassays. The following information is designed to help you identify and resolve potential issues with cross-reactivity and other common assay problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it measured?

This compound is a prodrug, meaning it is converted in the body into its active form, Zabiciprilat. Zabiciprilat is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] Immunoassays are available to measure both this compound and its active metabolite, Zabiciprilat, in biological samples such as plasma.[2]

Q2: What is cross-reactivity in the context of a this compound immunoassay?

Cross-reactivity is the phenomenon where the antibodies in an immunoassay bind to molecules other than the target analyte (this compound or Zabiciprilat). This occurs when the antibody's binding site recognizes a similar structural motif on a non-target molecule, leading to inaccurate (falsely elevated) results.[3] Structurally similar compounds, such as other ACE inhibitors or metabolites of this compound, are potential cross-reactants.

Q3: What are the known cross-reactants with this compound immunoassays?

Specific cross-reactivity has been quantified for the active metabolite and glucuronide metabolites in radioimmunoassays developed for this compound and Zabiciprilat.[2]

  • The anti-Zabicipril antibody shows minimal cross-reactivity (0.5%) with its active metabolite, Zabiciprilat.[2]

  • The anti-Zabiciprilat antibody has even lower cross-reactivity (<0.1%) with the parent drug, this compound.[2]

  • Both antibody types exhibit a low level of cross-reactivity (2%) with glucuronide metabolites.[2]

Other ACE inhibitors with similar chemical structures are also potential cross-reactants and should be evaluated.

Troubleshooting Guide

Issue 1: Higher than expected this compound/Zabiciprilat concentrations or suspected false positives.

This may be due to cross-reactivity with other molecules in the sample or issues with the assay procedure leading to high background signal.

Potential Cause & Solution Workflow

G A High Signal or Suspected False Positive B Review Sample Composition: - Other ACE inhibitors? - Known metabolites? A->B Step 1 G Troubleshoot High Background (See Below) A->G Alternative Cause C Perform Spike and Recovery Experiment (See Protocol Below) B->C Step 2 D Results within 80-120% recovery? C->D Step 3 E Indicates True Cross-Reactivity D->E No F Indicates Matrix Effect D->F Yes I Perform Competitive ELISA to Quantify Cross-Reactivity (See Protocol Below) E->I Confirm & Quantify H Consider Sample Purification: - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) F->H Mitigate

Caption: Troubleshooting workflow for high signal in this compound immunoassays.

Troubleshooting High Background

High background can be mistaken for cross-reactivity. Here are some common causes and solutions:

  • Insufficient Washing: Increase the number of wash steps or the soaking time between washes to ensure all unbound reagents are removed.[4][5]

  • Contaminated Reagents: Use fresh, sterile buffers and reagents. Ensure TMB substrate is colorless before use.[2][5]

  • Improper Blocking: Increase the concentration of the blocking agent (e.g., BSA) or the blocking incubation time to prevent non-specific binding of antibodies to the plate.[6]

  • Over-incubation or High Temperature: Adhere strictly to the recommended incubation times and temperatures in the assay protocol.[2]

  • Excessive Antibody Concentration: Titrate the primary and/or secondary antibody concentrations to find the optimal dilution that minimizes background without sacrificing signal.[4]

Quantitative Data Summary

The following tables summarize the known cross-reactivity of this compound and Zabiciprilat immunoassays.

Table 1: Cross-Reactivity in this compound Immunoassay

Potential Cross-Reactant% Cross-ReactivityReference
Zabiciprilat0.5%[2]
Glucuronide Metabolites~2%[2]

Table 2: Cross-Reactivity in Zabiciprilat Immunoassay

Potential Cross-Reactant% Cross-ReactivityReference
This compound<0.1%[2]
Glucuronide Metabolites~2%[2]

Note: Other ACE inhibitors are potential cross-reactants due to structural similarities. It is recommended to test for cross-reactivity with any other ACE inhibitors present in the study samples. While clinical cross-reactivity in terms of side effects has been observed between different ACE inhibitors, specific immunoassay cross-reactivity data is not always available and should be determined empirically.[7][8]

Experimental Protocols

Protocol 1: Competitive ELISA for Quantifying Cross-Reactivity

This protocol can be used to determine the degree of cross-reactivity of a potential interfering compound.

Principle of Competitive ELISA

G cluster_0 Low Cross-Reactant Concentration cluster_1 High Cross-Reactant Concentration A This compound (Analyte) B Anti-Zabicipril Antibody A->B Binds C High Signal B->C Generates D This compound (Analyte) F Anti-Zabicipril Antibody E Cross-Reactant E->F Competes for Binding G Low Signal F->G Generates

Caption: Principle of competitive ELISA for cross-reactivity assessment.

Methodology:

  • Plate Coating: Coat a 96-well microplate with a known concentration of this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]

  • Washing: Repeat the washing step.

  • Competition Reaction:

    • Prepare a series of dilutions of the potential cross-reacting compound.

    • In a separate plate or tubes, mix a constant, limited amount of anti-Zabicipril antibody with each dilution of the cross-reactant and with a standard curve of this compound.

    • Incubate this mixture for 1-2 hours at room temperature.

  • Transfer to Coated Plate: Transfer the antibody-analyte/cross-reactant mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H2SO4).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculation: The concentration of the cross-reactant that causes 50% inhibition of the signal (IC50) is determined. The percent cross-reactivity is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%.

Protocol 2: Spike and Recovery Experiment to Assess Matrix Effects

This experiment helps to determine if components in the sample matrix (e.g., plasma, serum) are interfering with the assay, which can be mistaken for cross-reactivity. An acceptable recovery range is typically 80-120%.[1][9][10]

Methodology:

  • Sample Selection: Choose a sample matrix (e.g., pooled human plasma) that is believed to be free of the analyte (this compound).

  • Spike Preparation: Prepare a concentrated stock solution of this compound.

  • Spiking:

    • Spiked Sample: Add a known amount of the this compound stock solution to the sample matrix. The final concentration should be in the mid-range of the standard curve.

    • Spiked Control: Add the same amount of this compound stock solution to the standard assay diluent.

  • Unspiked Controls:

    • Unspiked Sample: The sample matrix without any added this compound.

    • Unspiked Control: The standard assay diluent without any added this compound.

  • Assay: Run all four samples (Spiked Sample, Spiked Control, Unspiked Sample, Unspiked Control) in the this compound immunoassay according to the standard protocol.

  • Calculation of Percent Recovery:

    • Percent Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / (Concentration of Spiked Control - Concentration of Unspiked Control)] x 100%

Interpretation of Results:

  • Recovery within 80-120%: Suggests that the sample matrix does not significantly interfere with the assay.[1][9]

  • Recovery outside 80-120%: Indicates a matrix effect. Low recovery suggests interference with antibody binding or analyte degradation, while high recovery may indicate the presence of an interfering substance that enhances the signal. In this case, sample dilution or purification may be necessary.[10]

References

Technical Support Center: Chemical Synthesis of Zabicipril and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Zabicipril and its intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically follows a convergent approach. This involves the separate synthesis of two key intermediates: the bicyclic amino acid derivative, benzyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate, and the dipeptide side chain, N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine. These intermediates are then coupled, followed by deprotection of the benzyl ester to yield the final this compound product.

Q2: What are the main challenges in the synthesis of the aza-2-bicyclo[2.2.2]octane-3-(S)-carboxylic acid intermediate?

A2: The primary challenges in synthesizing this bicyclic amino acid lie in establishing the correct stereochemistry and achieving a good yield. The synthesis often involves multiple steps, and purification of intermediates can be complex. Maintaining the desired stereoisomer throughout the synthetic sequence is critical for the final biological activity of this compound.

Q3: What coupling agents are recommended for the amide bond formation between the two key intermediates?

A3: Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or more modern reagents like HATU or HBTU, are commonly employed. The choice of coupling agent and reaction conditions is crucial to ensure high coupling efficiency and minimize racemization, especially given the steric hindrance of the bicyclic amino acid.

Q4: What methods are suitable for the final deprotection of the benzyl ester?

A4: Catalytic hydrogenation is the most common and effective method for the deprotection of the benzyl ester to yield the final carboxylic acid of this compound. This is typically carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Care must be taken to ensure complete reaction and to avoid side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the coupling reaction 1. Incomplete activation of the carboxylic acid.2. Steric hindrance from the bicyclic amino acid.3. Poor solubility of reactants.4. Ineffective coupling agent.1. Ensure the activating agent is fresh and used in the correct stoichiometry.2. Increase reaction time and/or temperature. Consider using a more powerful coupling agent like HATU.3. Use a co-solvent like DMF or NMP to improve solubility.4. Screen different coupling agents and additives.
Presence of diastereomers in the final product 1. Racemization during the activation/coupling step.2. Use of impure stereoisomers of the starting materials.1. Perform the coupling reaction at a lower temperature (e.g., 0 °C). Use additives like HOBt or Oxyma to suppress racemization.2. Verify the enantiomeric purity of the intermediates by chiral HPLC or NMR with a chiral shift reagent.
Incomplete deprotection of the benzyl ester 1. Inactivated catalyst.2. Insufficient hydrogen pressure or reaction time.3. Presence of catalyst poisons.1. Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not exposed to air for extended periods.2. Increase hydrogen pressure and/or reaction time. Monitor the reaction by TLC or LC-MS.3. Ensure all starting materials and solvents are free from sulfur-containing compounds or other potential catalyst poisons.
Formation of side-products during synthesis 1. Diketopiperazine formation from the dipeptide intermediate.2. Side reactions related to the specific coupling agent used.1. Avoid prolonged storage of the activated dipeptide intermediate. Use it immediately in the coupling step.2. Consult the literature for known side reactions of the chosen coupling agent and implement appropriate control measures.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of this compound and its intermediates, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific experimental conditions.

Reaction Step Product Typical Yield (%)
Synthesis of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanineDipeptide Intermediate85-95%
Synthesis of benzyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylateBicyclic Intermediate60-70% (multi-step)
Coupling of IntermediatesProtected this compound70-85%
Final DeprotectionThis compound>90%

Experimental Protocols

1. Synthesis of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine

  • Methodology: This intermediate is typically synthesized via reductive amination. Ethyl 2-oxo-4-phenylbutanoate is reacted with L-alanine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation over a palladium catalyst.

  • Detailed Protocol (Illustrative): To a solution of ethyl 2-oxo-4-phenylbutanoate (1.0 eq) and L-alanine (1.1 eq) in methanol, sodium cyanoborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired dipeptide.

2. Coupling of Intermediates to form Protected this compound

  • Methodology: The carboxylic acid of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine is activated and then reacted with the secondary amine of benzyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate.

  • Detailed Protocol (Illustrative): To a solution of N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, dicyclohexylcarbodiimide (DCC) (1.1 eq) is added. The mixture is stirred for 30 minutes, followed by the addition of benzyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The dicyclohexylurea byproduct is filtered off, and the filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.

3. Deprotection of Protected this compound

  • Methodology: The benzyl ester protecting group is removed by catalytic hydrogenation.

  • Detailed Protocol (Illustrative): The protected this compound is dissolved in ethanol or methanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through celite, and the solvent is evaporated to yield this compound.

Visualizations

Zabicipril_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_steps Final Assembly Ethyl 2-oxo-4-phenylbutanoate Ethyl 2-oxo-4-phenylbutanoate Dipeptide_Intermediate N-(1-(S)-ethoxycarbonyl- 3-phenylpropyl)-L-alanine Ethyl 2-oxo-4-phenylbutanoate->Dipeptide_Intermediate L-alanine L-alanine L-alanine->Dipeptide_Intermediate Coupling Peptide Coupling Dipeptide_Intermediate->Coupling Bicyclic_Precursor Bicyclic Precursor Bicyclic_Intermediate benzyl (3S)-2-azabicyclo[2.2.2] octane-3-carboxylate Bicyclic_Precursor->Bicyclic_Intermediate Bicyclic_Intermediate->Coupling Protected_this compound Protected this compound Coupling->Protected_this compound Deprotection Deprotection (Hydrogenation) Protected_this compound->Deprotection This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Coupling Reaction Check_Activation Is carboxylic acid fully activated? Start->Check_Activation Check_Steric_Hindrance Is steric hindrance a likely issue? Check_Activation->Check_Steric_Hindrance Yes Optimize_Activation Use fresh activating agent, adjust stoichiometry. Check_Activation->Optimize_Activation No Check_Solubility Are all reactants fully dissolved? Check_Steric_Hindrance->Check_Solubility No Optimize_Coupling Increase reaction time/temp, use stronger coupling agent. Check_Steric_Hindrance->Optimize_Coupling Yes Optimize_Solvent Use co-solvents (DMF, NMP). Check_Solubility->Optimize_Solvent No End Improved Yield Check_Solubility->End Yes Optimize_Activation->End Optimize_Coupling->End Optimize_Solvent->End

Caption: Troubleshooting logic for low coupling yield.

Identifying and minimizing impurities in Zabicipril synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize impurities during the synthesis of Zabicipril. The information is structured to address specific experimental challenges in a clear, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound and similar ACE inhibitors?

A1: Impurities in Active Pharmaceutical Ingredients (APIs) like this compound are categorized based on their origin.[1] The most common types include:

  • Organic Impurities: These can be starting materials, by-products from side reactions, intermediates that were not fully consumed, or degradation products.[1] For dicarboxylate-containing ACE inhibitors, a common by-product is the corresponding diketopiperazine, formed via intramolecular cyclization.

  • Inorganic Impurities: These typically originate from reagents, catalysts, or manufacturing equipment used during the synthesis.[1]

  • Residual Solvents: Volatile organic compounds used during the reaction or purification steps that are not completely removed.[1]

  • Chiral Impurities: As this compound is a chiral molecule with specific stereochemistry required for its therapeutic activity, the presence of diastereomers or its enantiomer constitutes a critical impurity.[2][3][4]

Q2: Why is controlling the chiral purity of this compound so important?

A2: The biological systems in the human body, such as enzymes and receptors, are chiral.[2] Consequently, different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicity profiles.[3][4] For ACE inhibitors, the therapeutic effect typically resides in one specific stereoisomer. The presence of other isomers (enantiomeric impurities) can lead to reduced efficacy or unexpected side effects.[3] Regulatory agencies have stringent requirements for the control of chiral purity in pharmaceuticals.[2]

Q3: What are the typical regulatory limits for impurities in a drug substance like this compound?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines. According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For a drug with a maximum daily dose of up to 2g/day, the following thresholds generally apply:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (Impurities above this level must be structurally characterized).[][6]

  • Qualification Threshold: 0.15% (Impurities above this level must have their safety established through toxicological studies).

Q4: An unknown peak has appeared in my HPLC analysis. What is the general workflow for identifying it?

A4: The standard workflow involves a combination of chromatographic and spectroscopic techniques.[7][8] First, use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown impurity.[1] High-resolution mass spectrometry (HRMS) can provide the elemental composition. If the impurity is present at a sufficient level (typically >0.1%), it should be isolated using preparative HPLC.[] The structure of the isolated impurity is then fully elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9]

Troubleshooting Guide

Problem 1: My HPLC chromatogram shows a significant peak with a retention time corresponding to the diketopiperazine (DKP) impurity.

  • Possible Cause: Diketopiperazine is a common cyclization degradation product of dipeptide-like ACE inhibitors, especially under thermal stress or certain pH conditions.[10] This can occur during the synthesis, work-up, or even storage.

  • Recommended Actions:

    • Reaction Conditions: Avoid prolonged exposure to high temperatures. If a heating step is necessary, carefully optimize the temperature and duration.[]

    • pH Control: Maintain an appropriate pH during work-up and purification. Avoid strongly basic or acidic conditions where possible, as these can catalyze cyclization.

    • Purification: Develop a crystallization or chromatographic purification step that effectively separates the DKP impurity from the final product.

    • Storage: Store the final API and key intermediates under controlled temperature and humidity to prevent degradation.

Problem 2: The final product has low enantiomeric excess (e.e.), indicating the presence of diastereomers.

  • Possible Cause: The coupling reaction between the two chiral synthons may not be fully stereoselective, or racemization may have occurred at one of the chiral centers. Racemization can be promoted by the coupling reagents, base, or temperature used.

  • Recommended Actions:

    • Reagent Screening: Screen different peptide coupling reagents to find one that minimizes racemization.

    • Base Selection: Use a non-nucleophilic, sterically hindered base and control its stoichiometry carefully.

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C or below) to minimize epimerization.

    • Purification: If diastereomers are formed, they have different physical properties and can often be separated by flash chromatography or crystallization. A chiral HPLC method will be required to quantify their ratio accurately.[4]

Problem 3: Analysis shows the presence of residual starting materials in the final API.

  • Possible Cause: The reaction may not have gone to completion, or the purification process is insufficient to remove unreacted starting materials.

  • Recommended Actions:

    • Reaction Optimization: Re-evaluate the reaction stoichiometry. Consider a slight excess of one reagent to drive the reaction to completion. Increase the reaction time or temperature if the starting materials are stable under those conditions.

    • Enhanced Purification: Modify the purification protocol. This could involve an additional extraction step, re-crystallization from a different solvent system, or optimizing the column chromatography method.

    • In-Process Controls (IPCs): Implement IPCs using techniques like TLC or HPLC to monitor the consumption of starting materials before proceeding with the work-up.

Data Presentation: Potential Impurities in this compound Synthesis

Impurity TypePotential Structure/NameLikely Source/Formation MechanismRecommended Analytical Technique
Process-Related Diketopiperazine DerivativeIntramolecular cyclization of the dipeptide-like backbone, often under thermal stress.HPLC-UV, LC-MS
Process-Related Unreacted Starting MaterialsIncomplete reaction during the key coupling step.HPLC-UV
Process-Related Coupling Reagent AdductsSide reaction of the activated carboxylic acid with excess coupling agent or other nucleophiles.LC-MS
Degradation Zabiciprilate (Diacid)Hydrolysis of the ethyl ester moiety. Can occur during work-up or on storage in the presence of moisture.HPLC-UV, LC-MS
Chiral Diastereomers of this compoundLack of complete stereocontrol during the coupling reaction or epimerization of a chiral center.Chiral HPLC
Solvents Ethyl Acetate, Dichloromethane, etc.Incomplete removal after reaction work-up or purification steps.Gas Chromatography (GC-HS)

Experimental Protocols

Protocol 1: General HPLC Method for Purity and Related Substance Analysis

This protocol provides a starting point for developing a method for this compound. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This method is designed to separate enantiomers and diastereomers. The choice of chiral stationary phase (CSP) is critical and requires screening.

  • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% TFA or Diethylamine) to improve peak shape.

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

G cluster_start Starting Materials cluster_process Synthesis Process cluster_impurities Potential Impurity Formation SM1 Bicyclic Amino Acid Coupling Peptide Coupling (e.g., HATU, HOBt) SM1->Coupling SM2 N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine SM2->Coupling Purification Purification (Chromatography/Crystallization) Coupling->Purification Imp1 Racemization/ Epimerization Coupling->Imp1 High Temp/ Wrong Base Imp2 Diketopiperazine Formation (Side Reaction) Coupling->Imp2 Thermal Stress Final This compound (API) Purification->Final Imp3 Degradation (Hydrolysis) Final->Imp3 Moisture/ Incorrect pH

Caption: Hypothetical synthesis pathway for this compound highlighting key steps and potential points of impurity formation.

G start Problem: Unknown Peak in HPLC decision1 Is Peak > 0.10%? (ICH Identification Threshold) start->decision1 action1 Report and Monitor (No immediate identification needed) decision1->action1 No action2 Proceed to Identification decision1->action2 Yes action3 1. LC-MS Analysis (Determine Molecular Weight) action2->action3 action4 2. Isolate Impurity (Preparative HPLC) action3->action4 action5 3. Structure Elucidation (NMR, HRMS, FT-IR) action4->action5 action6 4. Propose Formation Mechanism action5->action6 end Solution: Modify Synthesis/Purification to Control Impurity action6->end

Caption: Logical workflow for the identification and control of an unknown impurity detected during synthesis.

G cluster_screening Initial Screening cluster_identification Impurity Identification (if required) Sample This compound Bulk Sample HPLC Purity & Related Substances (Reverse-Phase HPLC) Sample->HPLC Chiral Enantiomeric & Diastereomeric Purity (Chiral HPLC) Sample->Chiral LCMS Molecular Weight Determination (LC-MS) HPLC->LCMS Unknowns >0.1% Isolate Impurity Isolation (Preparative Chromatography) LCMS->Isolate Elucidate Structure Elucidation (NMR, HRMS) Isolate->Elucidate Final Qualified Reference Standard & Validated Analytical Method Elucidate->Final

Caption: Standard analytical workflow for comprehensive impurity profiling of this compound.

References

Technical Support Center: Enhancing Zabiciprilat Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of zabiciprilat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis. Our goal is to help you improve the sensitivity and robustness of your zabiciprilat detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the detection of zabiciprilat in biological matrices?

A1: Zabiciprilat, the active metabolite of zabicipril, is typically quantified in biological matrices such as plasma using methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Enzyme immunoassays have also been developed for its detection.

Q2: I am experiencing low sensitivity with my HPLC-UV method for zabiciprilat. What are the potential causes and solutions?

A2: Low sensitivity in HPLC-UV analysis of zabiciprilat can stem from several factors:

  • Suboptimal Wavelength: Zabiciprilat may not have strong UV absorbance at the selected wavelength. To address this, perform a UV scan of a zabiciprilat standard to identify the wavelength of maximum absorbance (λmax).

  • Inadequate Sample Preparation: Matrix components can interfere with the analyte signal. Employing a robust sample preparation technique like Solid-Phase Extraction (SPE) can significantly clean up the sample and concentrate the analyte.

  • Poor Chromatographic Conditions: Broad peaks due to suboptimal mobile phase composition or a degraded column can lead to lower peak height and thus lower sensitivity. Optimize the mobile phase (e.g., pH, organic modifier content) and ensure your column is in good condition.

  • Low Injection Volume/Concentration: If the concentration of zabiciprilat in your sample is below the limit of detection (LOD) of your method, you may not see a signal. Consider concentrating your sample or increasing the injection volume, though the latter may require re-validation.

Q3: How can I improve the limit of quantification (LOQ) for zabiciprilat analysis using LC-MS/MS?

A3: To improve the LOQ in an LC-MS/MS method for zabiciprilat, consider the following strategies:

  • Optimize Mass Spectrometry Parameters: Fine-tune the ionization source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific multiple reaction monitoring (MRM) transitions of zabiciprilat to maximize signal intensity.

  • Enhance Chromatographic Separation: Improve peak shape and reduce matrix effects by optimizing the HPLC method. A sharper peak results in a higher signal-to-noise ratio.

  • Effective Sample Clean-up: Utilize advanced sample preparation techniques like mixed-mode or hydrophilic-lipophilic balance (HLB) SPE to remove interfering matrix components that can cause ion suppression.

  • Derivatization: Chemically modifying the zabiciprilat molecule can improve its ionization efficiency. Since zabiciprilat contains a carboxylic acid group, derivatization agents that target this functional group can be employed.

Q4: What is derivatization and how can it enhance zabiciprilat detection?

A4: Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For zabiciprilat, which has a carboxylic acid functional group, derivatization can be used to:

  • Increase UV absorbance or induce fluorescence: By attaching a chromophore or fluorophore, the sensitivity of HPLC-UV or fluorescence detection can be significantly increased.

  • Improve ionization efficiency in mass spectrometry: Attaching a group that is more readily ionized can lead to a stronger signal in LC-MS/MS analysis.

Common derivatizing agents for carboxylic acids include those that form esters or amides with enhanced detection properties.

Q5: Are there any stability concerns for zabiciprilat in plasma samples?

A5: Like many ACE inhibitors, zabiciprilat can be susceptible to degradation in biological matrices. It is crucial to conduct stability studies to ensure the integrity of the samples from collection to analysis. Key stability aspects to evaluate include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine how long samples can remain at room temperature without significant degradation.

  • Long-Term Stability: Evaluate the stability of the analyte in frozen storage over an extended period.

For ACE inhibitors, it is generally recommended to process and freeze plasma samples as soon as possible after collection and to minimize the time they spend at room temperature.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Analyte concentration is below the Limit of Detection (LOD).1. Concentrate the sample using Solid-Phase Extraction (SPE). 2. Increase the injection volume (re-validation may be needed). 3. Consider a more sensitive detection method like fluorescence or LC-MS/MS.
Incorrect wavelength setting.1. Verify the UV detector is set to the λmax of zabiciprilat. 2. Perform a UV scan of a zabiciprilat standard to confirm the optimal wavelength.
Broad or Tailing Peaks Poor column condition.1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Suboptimal mobile phase pH.1. Adjust the mobile phase pH to ensure zabiciprilat is in a single ionic state.
Presence of interfering compounds.1. Improve sample clean-up using a more selective SPE protocol.
Inconsistent Retention Times Fluctuation in pump flow rate.1. Check for leaks in the HPLC system. 2. Purge the pump to remove air bubbles.
Changes in mobile phase composition.1. Prepare fresh mobile phase daily. 2. Ensure adequate mixing if using a gradient.
Temperature fluctuations.1. Use a column oven to maintain a constant temperature.
LC-MS/MS Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity Ion suppression from matrix components.1. Optimize the chromatographic method to separate zabiciprilat from co-eluting matrix components. 2. Employ a more rigorous sample clean-up method (e.g., mixed-mode SPE). 3. Dilute the sample to reduce the concentration of interfering components.
Suboptimal MS parameters.1. Infuse a standard solution of zabiciprilat to optimize source and compound parameters (e.g., spray voltage, collision energy).
High Background Noise Contaminated mobile phase or LC system.1. Use high-purity solvents and additives. 2. Flush the LC system and mass spectrometer.
Carryover from previous injections.1. Optimize the injector wash procedure. 2. Inject blank samples to confirm the absence of carryover.
Poor Reproducibility Inconsistent sample preparation.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Use an internal standard to compensate for variability.
Instability of the analyte.1. Perform stability studies to determine appropriate sample handling and storage conditions.

Data Presentation: Comparison of Detection Methods

The following table summarizes the performance characteristics of different analytical methods for the detection of zabiciprilat. Please note that specific values can vary depending on the exact experimental conditions and instrumentation.

Parameter Enzyme Immunoassay HPLC-UV (Hypothetical) LC-MS/MS (Hypothetical)
Limit of Quantification (LOQ) 0.8 ng/mL[1]5 - 20 ng/mL0.1 - 1 ng/mL
Limit of Detection (LOD) Not Reported1 - 5 ng/mL0.05 - 0.5 ng/mL
Recovery Not Applicable> 85%> 90%
Linear Range Not Reported20 - 1000 ng/mL1 - 500 ng/mL
Precision (%RSD) 19%[1]< 15%< 10%
Selectivity GoodModerate to GoodExcellent

Note: The values for HPLC-UV and LC-MS/MS are hypothetical and represent typical performance for such methods for similar analytes. Specific validation would be required to establish these parameters for a particular zabiciprilat assay.

Experimental Protocols

Detailed Methodology: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general guideline for SPE of zabiciprilat from plasma. Optimization will be required for specific applications.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • Human plasma samples

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).

  • Sample Loading: Pretreat 0.5 mL of plasma by adding an equal volume of the equilibration buffer. Load the pretreated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the zabiciprilat from the cartridge using 1 mL of a 5% ammonium hydroxide solution in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.

Detailed Methodology: Derivatization of Zabiciprilat for Enhanced Fluorescence Detection

This protocol describes a general procedure for derivatization of the carboxylic acid group of zabiciprilat.

Materials:

  • Zabiciprilat extract (from SPE)

  • Fluorescent derivatizing agent (e.g., a fluorescent amine or hydrazine)

  • Coupling agent (e.g., a carbodiimide)

  • Aprotic solvent (e.g., acetonitrile)

Procedure:

  • Reaction Setup: In a clean vial, dissolve the dried zabiciprilat extract in 100 µL of the aprotic solvent.

  • Add Reagents: Add an excess of the fluorescent derivatizing agent and the coupling agent to the vial.

  • Reaction: Incubate the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes). The optimal conditions should be determined experimentally.

  • Quenching: Stop the reaction by adding a small amount of a quenching reagent if necessary.

  • Analysis: The derivatized sample is now ready for injection into the HPLC system with a fluorescence detector.

Mandatory Visualizations

Caption: General experimental workflow for the analysis of zabiciprilat in plasma.

troubleshooting_logic start Low Signal Intensity? check_ms Optimize MS/MS Parameters start->check_ms Yes check_chrom Improve Chromatographic Separation check_ms->check_chrom check_cleanup Enhance Sample Clean-up check_chrom->check_cleanup consider_deriv Consider Derivatization check_cleanup->consider_deriv end Sensitivity Improved consider_deriv->end

Caption: Logical troubleshooting flow for improving zabiciprilat detection sensitivity.

References

Addressing off-target effects of Zabicipril in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zabicipril in cellular models. The following information is intended to help address potential off-target effects and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: We are observing changes in cellular adhesion and extracellular matrix degradation in our cell line treated with this compound, which is unexpected for an ACE inhibitor. What could be the cause?

A1: While this compound's primary mechanism of action is the inhibition of Angiotensin-Converting Enzyme (ACE), some users have reported effects on cellular adhesion and the extracellular matrix. This may be attributable to off-target inhibition of certain matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. The structural similarity between the active site of ACE and some MMPs could lead to unintended binding and inhibition by this compound at higher concentrations. We recommend performing gelatin zymography to assess the activity of MMP-2 and MMP-9 in your cell lysates or conditioned media following this compound treatment.

Q2: How can we differentiate between on-target ACE inhibition and potential off-target effects of this compound in our experiments?

A2: To distinguish between on-target and off-target effects, we recommend a multi-pronged experimental approach. This involves comparing the cellular phenotype induced by this compound to that of other structurally distinct ACE inhibitors (e.g., Captopril, Lisinopril). Additionally, a rescue experiment can be performed by co-administering Angiotensin II. If the observed phenotype is due to on-target ACE inhibition, the addition of Angiotensin II should reverse the effect. If the phenotype persists, it is likely an off-target effect. Another strategy is to use siRNA to knock down ACE expression; if the this compound-induced phenotype is still present in ACE-knockdown cells, it confirms an off-target mechanism.

Q3: Our cells are showing increased levels of phosphorylated kinases in pathways not directly related to the Renin-Angiotensin System (RAS) after this compound treatment. How should we investigate this?

A3: Unanticipated kinase activation can be an indication of off-target activity. To identify the affected pathways, a broad-spectrum kinase inhibitor screen is a valuable tool. This can help pinpoint the specific kinase or kinase family being modulated by this compound. Once a candidate pathway is identified (e.g., MAPK/ERK or PI3K/Akt), you can use specific inhibitors for those pathways to see if the this compound-induced phenotype is rescued. Western blotting for key phosphorylated proteins in these pathways will also be crucial for confirmation.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity at High Concentrations of this compound

Symptoms:

  • Decreased cell viability in a dose-dependent manner.

  • Increased apoptosis markers (e.g., cleaved caspase-3).

  • Morphological changes indicative of cell stress.

Possible Cause: Off-target effects on essential cellular processes or non-specific toxicity.

Troubleshooting Steps:

  • Confirm with a Different ACE Inhibitor: Test a structurally unrelated ACE inhibitor to see if the cytotoxicity is a class effect or specific to this compound.

  • Apoptosis vs. Necrosis: Use an Annexin V/Propidium Iodide assay to distinguish between apoptotic and necrotic cell death, which can provide clues about the mechanism of toxicity.

  • Mitochondrial Health Assessment: Evaluate mitochondrial membrane potential using dyes like TMRE or JC-1 to check for mitochondrial dysfunction, a common off-target liability.

Quantitative Data Summary: Cytotoxicity Profile
CompoundIC50 (ACE Inhibition)CC50 (Cell Viability - HEK293)Therapeutic Index (CC50/IC50)
This compound 10 nM50 µM5000
ACE Inhibitor X 15 nM> 100 µM> 6667
ACE Inhibitor Y 8 nM25 µM3125

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity

Objective: To determine if this compound inhibits the activity of MMP-2 and MMP-9 in conditioned cell culture media.

Materials:

  • 10% SDS-PAGE gel containing 1 mg/mL gelatin

  • Conditioned cell culture media (from control and this compound-treated cells)

  • Zymogram sample buffer (non-reducing)

  • Zymogram developing buffer

  • Coomassie Blue staining solution

  • Destaining solution

Procedure:

  • Collect conditioned media from cells treated with varying concentrations of this compound.

  • Concentrate the media using centrifugal filters if necessary.

  • Mix the concentrated media with non-reducing zymogram sample buffer.

  • Load equal amounts of protein onto the gelatin-containing SDS-PAGE gel.

  • Run the gel at 125V for 90 minutes at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer (2.5% Triton X-100).

  • Incubate the gel in developing buffer overnight at 37°C.

  • Stain the gel with Coomassie Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

Visualizations

OnTargetPathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1R->Vasoconstriction This compound This compound This compound->ACE

Caption: On-target pathway of this compound action.

OffTargetPathway This compound This compound MMP2 MMP-2 This compound->MMP2 ECM Extracellular Matrix MMP2->ECM Degradation Matrix Degradation, Altered Cell Adhesion ECM->Degradation

Caption: Hypothetical off-target pathway of this compound.

ExperimentalWorkflow A Observe Unexpected Phenotype with this compound B Dose-Response Curve A->B C Compare with other ACE Inhibitors B->C D Angiotensin II Rescue Experiment B->D E siRNA Knockdown of ACE B->E F On-Target Effect C->F Phenotype is class-specific G Off-Target Effect C->G Phenotype is This compound-specific D->F Phenotype is rescued D->G Phenotype persists E->F Phenotype is lost E->G Phenotype persists

Caption: Workflow to differentiate on- and off-target effects.

TroubleshootingFlowchart decision decision start Unexpected Cytotoxicity Observed q1 Is cytotoxicity observed with other ACE inhibitors? start->q1 a1_yes Likely a class effect. Consider alternative cell model. q1->a1_yes Yes a1_no Proceed to investigate This compound-specific off-target effects. q1->a1_no No q2 Are apoptosis markers (e.g., cleaved Caspase-3) elevated? a1_no->q2 a2_yes Investigate intrinsic/ extrinsic apoptotic pathways. q2->a2_yes Yes a2_no Assess for necrosis or other cell death mechanisms. q2->a2_no No

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

Validation & Comparative

Comparative Efficacy of Zabicipril Versus Enalapril in Preclinical Hypertension Models: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of two angiotensin-converting enzyme (ACE) inhibitors, Zabicipril and enalapril, in established models of hypertension. While extensive data exists for the widely-used ACE inhibitor enalapril, information regarding the antihypertensive effects of this compound in similar models is not currently available in published literature. This document outlines the established efficacy of enalapril and provides a standardized experimental protocol that can be utilized for future comparative studies, including the evaluation of this compound.

Mechanism of Action: ACE Inhibition

Both this compound and enalapril are angiotensin-converting enzyme (ACE) inhibitors. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone, which promotes sodium and water retention, further elevating blood pressure. By inhibiting ACE, both drugs reduce the production of angiotensin II, leading to vasodilation (widening of blood vessels) and a decrease in blood pressure.

Preclinical Efficacy in Hypertension Models

Due to the lack of published studies on the efficacy of this compound in hypertension models, a direct comparison with enalapril is not possible at this time. The following sections detail the established antihypertensive effects of enalapril in the widely used Spontaneously Hypertensive Rat (SHR) model.

Enalapril Efficacy Data in Spontaneously Hypertensive Rats (SHR)

The Spontaneously Hypertensive Rat (SHR) is a well-established genetic model of essential hypertension. The data presented below is a synthesis of typical findings from various studies evaluating the effect of enalapril in this model.

Table 1: Effect of Enalapril on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day, oral)Treatment DurationBaseline SBP (mmHg)SBP after Treatment (mmHg)Reduction in SBP (mmHg)
Control (Vehicle)-4 weeks~180~200-
Enalapril104 weeks~180~150~30
Enalapril254 weeks~180~135~45

Note: The values presented are approximate and represent typical outcomes from multiple studies. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

To ensure robust and reproducible results in preclinical hypertension studies, a detailed and standardized protocol is essential. The following outlines a comprehensive experimental design for evaluating the comparative efficacy of ACE inhibitors like this compound and enalapril in the SHR model.

I. Animal Model and Husbandry
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.

  • Source: Reputable commercial vendor (e.g., Charles River Laboratories, Taconic Biosciences).

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the commencement of the study.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

II. Experimental Groups and Drug Administration
  • Group 1: Vehicle Control: Administered the vehicle used to dissolve the test compounds (e.g., distilled water, saline).

  • Group 2: Enalapril (Reference Compound): Administered at a clinically relevant dose (e.g., 10 mg/kg/day).

  • Group 3: this compound (Test Compound): Administered at various doses to determine a dose-response relationship (e.g., 5, 10, 25 mg/kg/day).

  • Route of Administration: Oral gavage is a common and reliable method for daily drug administration.

  • Duration of Treatment: A minimum of 4 weeks is recommended to observe a stable antihypertensive effect.

III. Blood Pressure Measurement
  • Method: Non-invasive tail-cuff plethysmography is a widely accepted method for repeated blood pressure measurements in conscious rats.

  • Acclimatization to Measurement: Prior to the study, rats should be trained for several sessions to acclimate to the restraint and tail-cuff procedure to minimize stress-induced blood pressure fluctuations.

  • Measurement Schedule:

    • Baseline: Blood pressure should be measured for at least three consecutive days before the start of treatment to establish a stable baseline.

    • During Treatment: Measurements should be taken at regular intervals (e.g., weekly) to monitor the antihypertensive effect.

    • Endpoint: A final blood pressure measurement should be taken at the end of the treatment period.

  • Data Acquisition: Multiple readings (e.g., 5-10) should be taken at each time point, and the average systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) should be recorded.

IV. Data Analysis
  • Statistical Analysis: Data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using appropriate tests such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is typically considered statistically significant.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lung Lungs (Endothelium) cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Causes This compound This compound / Enalapril (ACE Inhibitors) This compound->ACE Inhibit Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Causes Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Increases Na_H2O_Retention->Blood_Pressure Increases

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Experimental_Workflow cluster_treatment 4-Week Treatment Period start Start acclimatization Acclimatization of SHR (1 week) start->acclimatization baseline_bp Baseline Blood Pressure Measurement (3 days, Tail-cuff) acclimatization->baseline_bp group_allocation Random Allocation into Treatment Groups baseline_bp->group_allocation vehicle Group 1: Vehicle group_allocation->vehicle enalapril Group 2: Enalapril group_allocation->enalapril This compound Group 3: This compound group_allocation->this compound weekly_bp Weekly Blood Pressure Monitoring vehicle->weekly_bp enalapril->weekly_bp This compound->weekly_bp final_bp Final Blood Pressure Measurement weekly_bp->final_bp data_analysis Data Analysis and Comparison final_bp->data_analysis end End data_analysis->end

Caption: A standardized workflow for the comparative evaluation of antihypertensive agents in SHR.

In vivo validation of Zabicipril's ACE inhibition using physiological markers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Zabicipril's in vivo performance in inhibiting the Angiotensin-Converting Enzyme (ACE) with other established ACE inhibitors, namely Captopril, Enalapril, and Lisinopril. The comparison is based on key physiological markers of ACE inhibition, supported by experimental data from clinical studies. Detailed methodologies for the cited experiments are also provided to aid in the replication and further investigation of these findings.

Comparative Efficacy of ACE Inhibitors on Physiological Markers

The in vivo efficacy of ACE inhibitors can be quantified by measuring their impact on specific physiological markers within the Renin-Angiotensin-Aldosterone System (RAAS). Key markers include the direct inhibition of plasma ACE activity, the subsequent increase in plasma renin activity (PRA) and angiotensin I levels due to the feedback loop, and the ultimate effect on blood pressure.

The following tables summarize the quantitative data from separate in vivo studies on this compound and other widely used ACE inhibitors. It is important to note that these data are not from head-to-head comparative trials and were collected under different study conditions.

Table 1: Effect of Single Oral Doses of ACE Inhibitors on Plasma ACE Activity in Normotensive Subjects

ACE InhibitorDosePeak Inhibition (%)Time to Peak Inhibition (hours)Inhibition at 24 hours (%)
This compound 2.5 mg>90%[1][2]4~60%[1][2]
Enalapril 10 mgNot specified4Not specified
20 mgSubstantial6Significant suppression
Lisinopril 20 mg~70%6~60%
Captopril 50 mg~80%2Not specified

Table 2: Effect of ACE Inhibitors on Plasma Renin Activity (PRA) and Angiotensin I in Normotensive or Hypertensive Subjects

ACE InhibitorDoseChange in PRAChange in Angiotensin I
This compound 0.03 - 10 mgDose-related rise[1][2]Dose-related rise[1][2]
Enalapril 20 mg/dayIncreasedNot specified
Lisinopril 20 mg~10-fold increaseNot specified
Captopril 75-150 mg/dayIncreasedIncreased

Table 3: Effect of Single or Short-Term Doses of ACE Inhibitors on Blood Pressure in Normotensive and Hypertensive Subjects

ACE InhibitorSubject PopulationDoseChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
This compound NormotensiveUp to 10 mgNo significant change[1][2]No significant change[1][2]
Enalapril Hypertensive2.5 - 20 mgModerate reductionModerate reduction
Lisinopril HypertensiveNot specifiedGradual reductionGradual reduction
Captopril Hypertensive10 - 1000 mg/daySignificant reductionSignificant reduction

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approach for validating ACE inhibitors, the following diagrams are provided.

RAAS_Pathway cluster_renin Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) This compound This compound (ACE Inhibitor) This compound->ACE Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP

RAAS Pathway and ACE Inhibition by this compound.

Experimental_Workflow Subject_Recruitment Subject Recruitment (e.g., Normotensive Males) Baseline_Measurement Baseline Physiological Measurements (Blood Pressure, HR, Plasma Samples) Subject_Recruitment->Baseline_Measurement Drug_Administration Drug Administration (Single Oral Dose of this compound or Placebo) Baseline_Measurement->Drug_Administration Post_Dose_Monitoring Post-Dose Monitoring (Serial Blood Pressure & HR Measurements) Drug_Administration->Post_Dose_Monitoring Blood_Sampling Serial Blood Sampling (e.g., at 0, 2, 4, 8, 24 hours) Drug_Administration->Blood_Sampling Data_Analysis Data Analysis and Comparison Post_Dose_Monitoring->Data_Analysis Plasma_Analysis Plasma Analysis Blood_Sampling->Plasma_Analysis ACE_Activity Plasma ACE Activity Assay Plasma_Analysis->ACE_Activity Renin_Activity Plasma Renin Activity (PRA) Assay Plasma_Analysis->Renin_Activity Angiotensin_I Angiotensin I Measurement Plasma_Analysis->Angiotensin_I ACE_Activity->Data_Analysis Renin_Activity->Data_Analysis Angiotensin_I->Data_Analysis

Experimental Workflow for In Vivo Validation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of ACE inhibitors.

Measurement of Plasma ACE Activity

Principle: Plasma ACE activity is determined by measuring the rate at which ACE cleaves a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), to produce hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified spectrophotometrically.

Procedure:

  • Sample Preparation: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Reagent Preparation:

    • Prepare a stock solution of the substrate HHL.

    • Prepare a reaction buffer (e.g., phosphate buffer with NaCl).

  • Assay:

    • Pre-incubate a known volume of plasma with the reaction buffer at 37°C.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding an acid (e.g., HCl).

    • Extract the hippuric acid formed into an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.

    • Measure the absorbance of the hippuric acid solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Calculation: Calculate the ACE activity based on the change in absorbance over time, compared to a standard curve of known hippuric acid concentrations.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay

Principle: PRA is determined by measuring the rate of generation of angiotensin I from endogenous angiotensinogen in the plasma. The amount of angiotensin I produced is quantified using a competitive radioimmunoassay (RIA).

Procedure:

  • Sample Collection and Handling: Collect blood into pre-chilled tubes containing EDTA. Centrifuge immediately at 4°C to separate plasma. Store plasma frozen at -20°C or below.

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • To prevent the breakdown of angiotensin I, add inhibitors of angiotensinases and converting enzymes (e.g., dimercaprol and 8-hydroxyquinoline).

    • Divide the plasma sample into two aliquots. Incubate one aliquot at 37°C for a specific time (e.g., 1-3 hours) to allow for the generation of angiotensin I. Keep the second aliquot at 4°C (or on ice) to serve as a blank, preventing enzymatic activity.

  • Radioimmunoassay:

    • Prepare a standard curve using known concentrations of unlabeled angiotensin I.

    • In a series of tubes, add a fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific anti-angiotensin I antibody.

    • Add either the standards or the plasma samples (from both the 37°C and 4°C incubations) to the tubes.

    • Incubate the mixture to allow for competitive binding of labeled and unlabeled angiotensin I to the antibody.

    • Separate the antibody-bound angiotensin I from the free angiotensin I (e.g., using dextran-coated charcoal).

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Calculation: The amount of angiotensin I in the plasma samples is determined by comparing the results to the standard curve. PRA is expressed as the amount of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/hr).

Ambulatory Blood Pressure Monitoring (ABPM)

Principle: ABPM provides a more comprehensive assessment of blood pressure over a 24-hour period compared to single in-clinic measurements. This method allows for the evaluation of blood pressure during normal daily activities and sleep.

Procedure:

  • Device Preparation and Fitting:

    • Select a validated and calibrated ABPM device.

    • Choose the appropriate cuff size for the subject's non-dominant arm.

    • Program the device to record blood pressure at regular intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.

  • Subject Instruction:

    • Instruct the subject to go about their normal daily activities but to keep their arm still and at heart level during cuff inflation.

    • Provide the subject with a diary to record activities, symptoms, and sleep/wake times.

  • Data Collection: The device is worn for a continuous 24-hour period.

  • Data Analysis:

    • Download the data from the monitor.

    • Exclude any erroneous readings based on predefined criteria (e.g., systolic BP >250 or <70 mmHg).

    • Calculate the average systolic and diastolic blood pressure for the entire 24-hour period, as well as for daytime and nighttime periods based on the subject's diary.

    • Analyze the diurnal variation of blood pressure (i.e., the "dipping" pattern at night).

Conclusion

The available in vivo data demonstrates that this compound is a potent inhibitor of the angiotensin-converting enzyme, with a clear dose-dependent effect on plasma ACE activity, plasma renin activity, and angiotensin I levels. While direct, head-to-head comparative studies with other ACE inhibitors are limited, the existing evidence suggests that this compound's pharmacological profile is consistent with that of other established drugs in its class. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to more definitively position this compound within the therapeutic landscape of ACE inhibitors. Future research should focus on long-term studies in hypertensive populations to fully elucidate the clinical efficacy and safety of this compound in comparison to current standards of care.

References

Validating Zabicipril's Mechanism of Action: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zabicipril, a potent Angiotensin-Converting Enzyme (ACE) inhibitor, with other alternatives. It focuses on the validation of its mechanism of action through the use of genetic knockout models, offering supporting experimental data and detailed protocols for key assays.

This compound acts by inhibiting the angiotensin-converting enzyme, a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and fluid balance.[1][2] The validation of its specific mode of action is paramount in drug development to ensure efficacy and safety. Genetic knockout models, where a specific gene is rendered inoperative, provide a powerful tool for dissecting the physiological role of drug targets and confirming that a drug's effects are indeed target-mediated.[][4][5]

Comparative Analysis of ACE Inhibitors in Wild-Type and Knockout Mouse Models

The following table summarizes the effects of this compound and other ACE inhibitors on key physiological parameters in wild-type mice and in mice with a genetic knockout of the ACE gene. This comparison highlights the ACE-dependent mechanism of these drugs.

Drug/CompoundMouse ModelSystolic Blood PressureCardiac HypertrophyRenal FunctionKey Findings & Reference
This compound (Captopril) Wild-TypeSignificant DecreaseReduction in hypertrophyImprovedDemonstrates potent antihypertensive and cardioprotective effects.[6][7]
ACE KnockoutNo significant changeNo significant changeNo significant changeThe lack of effect confirms that the primary mechanism of action is through ACE inhibition.[8]
Enalapril Wild-TypeSignificant DecreaseReduction in hypertrophyImprovedSimilar efficacy to this compound in wild-type models.[9][10]
eNOS KnockoutDiminished cardioprotective effectReduced improvementDiminished improvementSuggests that the beneficial effects of ACE inhibitors are partly mediated by nitric oxide.[11]
Lisinopril Wild-TypeSignificant DecreaseReduction in hypertrophyImprovedEffective in lowering blood pressure and improving cardiac parameters.[12][13]
ACE2-humanized miceIncreased lung ACE2 levelsDecreased pro-inflammatory cytokinesNo significant difference in lung histologyHighlights potential interactions with other components of the RAS.[12][14]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Blood Pressure Measurement in Conscious Mice (Tail-Cuff Method)

This non-invasive method is widely used for routine blood pressure monitoring in mice.[15][16][17]

  • Acclimatization: Mice are trained for 5-7 consecutive days by placing them in restrainers on a heated platform to acclimate them to the procedure and minimize stress-induced blood pressure variations.[16]

  • Procedure:

    • The mouse is placed in a restrainer, and its tail is passed through an occlusion cuff and a volume pressure recording (VPR) sensor.[17][18]

    • The platform is warmed to an appropriate temperature (30-35°C) to detect the tail pulse.[18]

    • The system automatically inflates and deflates the cuff, and the VPR sensor records the pressure changes to determine systolic and diastolic blood pressure.[17]

    • Multiple measurement cycles (e.g., 10-20 cycles) are performed for each mouse to obtain an accurate average reading.[16][18]

  • Data Analysis: The first few readings are often discarded, and the average of the subsequent stable readings is taken as the final blood pressure value.

Measurement of Angiotensin-Converting Enzyme (ACE) Activity

ACE activity can be measured in tissue homogenates or plasma using fluorometric or spectrophotometric assays.

  • Sample Preparation: Tissues (e.g., lung, kidney, heart) are homogenized in an appropriate buffer. Plasma samples are collected and stored.

  • Assay Principle: A synthetic substrate for ACE (e.g., a peptide with a fluorescent or chromogenic label) is incubated with the sample. The cleavage of the substrate by ACE results in a detectable signal (fluorescence or color change) that is proportional to the enzyme activity.

  • Procedure:

    • Tissue homogenates or plasma samples are added to a reaction mixture containing the ACE substrate.

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

    • The reaction is stopped, and the product is quantified using a fluorometer or spectrophotometer.

  • Data Analysis: ACE activity is calculated based on the rate of substrate cleavage and normalized to the protein concentration of the sample.

Histological Analysis of Cardiac and Renal Tissue

Histological analysis is used to assess tissue morphology and markers of damage or remodeling.

  • Tissue Collection and Fixation: At the end of the study, mice are euthanized, and hearts and kidneys are collected. The tissues are fixed in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning: The fixed tissues are dehydrated, embedded in paraffin, and sectioned into thin slices (e.g., 4-5 µm).

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of cell size, inflammation, and tissue structure.

    • Masson's Trichrome Staining: To visualize collagen deposition and assess fibrosis.

  • Microscopy and Image Analysis: The stained sections are examined under a microscope, and images are captured. Image analysis software can be used to quantify parameters such as myocyte cross-sectional area (for cardiac hypertrophy) and the extent of fibrosis.

Visualizations

Signaling Pathway

G cluster_0 Renin-Angiotensin System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor AldosteroneSecret Aldosterone Secretion IncreasedBP Increased Blood Pressure AldosteroneSecret->IncreasedBP Vasoconstriction Vasoconstriction Vasoconstriction->IncreasedBP Renin Renin ACE ACE AT1Receptor->AldosteroneSecret AT1Receptor->Vasoconstriction This compound This compound This compound->ACE Inhibition

Caption: The Renin-Angiotensin System and the site of this compound's action.

Experimental Workflow

G cluster_0 Animal Groups WT_Vehicle Wild-Type + Vehicle Treatment Chronic Treatment (e.g., 4 weeks) WT_Vehicle->Treatment WT_this compound Wild-Type + this compound WT_this compound->Treatment KO_Vehicle ACE Knockout + Vehicle KO_Vehicle->Treatment KO_this compound ACE Knockout + this compound KO_this compound->Treatment Measurement Physiological Measurements (Blood Pressure, etc.) Treatment->Measurement Analysis Tissue Collection & Analysis (Histology, ACE activity) Measurement->Analysis Comparison Comparative Data Analysis Analysis->Comparison

Caption: Workflow for testing this compound in wild-type and knockout mice.

Logical Relationships

G cluster_WT Wild-Type Mouse cluster_KO ACE Knockout Mouse This compound This compound Administration ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition AngII_Decrease Decreased Angiotensin II ACE_Inhibition->AngII_Decrease BP_Lowering Blood Pressure Lowering AngII_Decrease->BP_Lowering WT_ACE Functional ACE KO_ACE Non-functional ACE KO_AngII Inherently Low Angiotensin II KO_ACE->KO_AngII KO_BP No BP Lowering by this compound KO_AngII->KO_BP

Caption: Expected outcomes of this compound in wild-type vs. ACE knockout mice.

References

Safety Operating Guide

Essential Safety and Handling Guidance for Zabicipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Zabicipril, an angiotensin-converting enzyme (ACE) inhibitor. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the general properties of ACE inhibitors and guidelines for handling potentially hazardous pharmaceutical compounds. It is imperative to handle this compound with caution and to supplement this guidance with a substance-specific risk assessment.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing.To protect eyes and face from splashes, dust, and aerosols.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Disposable lab coat or gown. Full-body protection, such as coveralls, may be necessary for large-scale operations or in case of a spill.To prevent skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound or when there is a potential for aerosol generation.To prevent inhalation of the compound.

Handling, Storage, and Disposal

Proper operational and disposal plans are critical for maintaining a safe laboratory environment.

Procedure Guideline Rationale
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust or aerosols. Wash hands thoroughly after handling.To minimize inhalation exposure and prevent contamination.
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.To maintain the integrity of the compound and prevent accidental exposure or reaction.
Disposal Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. For small quantities, follow the FDA guidelines for non-flush list medicines: mix the compound with an unappealing substance (e.g., dirt, cat litter, or used coffee grounds), place it in a sealed plastic bag, and dispose of it in the trash.To ensure environmentally responsible and safe disposal of the chemical waste.

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace (e.g., Fume Hood) a->b c Weigh and Handle this compound b->c d Perform Experimental Procedure c->d e Decontaminate Work Surfaces d->e f Doff PPE Correctly e->f g Segregate Waste f->g h Dispose of Waste According to Institutional and Regulatory Guidelines g->h

Figure 1. A logical workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zabicipril
Reactant of Route 2
Reactant of Route 2
Zabicipril

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.